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  • Product: 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
  • CAS: 29303-21-7

Core Science & Biosynthesis

Foundational

A Technical Guide to 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one: A Core Scaffold for Modern Drug Discovery

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets. This guide provides an in-depth technical overview of a key derivative, 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, a heterocyclic compound that serves as a foundational building block for a new generation of therapeutics. We will explore its chemical structure, a validated synthetic pathway, and its significant role as a scaffold for developing potent and selective inhibitors for critical disease targets, including protein kinases and metabotropic glutamate receptors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.

Core Chemical Identity

The precise identity of a chemical scaffold is paramount for reproducibility and regulatory purposes. 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a bicyclic heteroaromatic compound characterized by a fused pyrazole and a partially saturated pyrimidine ring.

Structural Representation & Nomenclature

The formal name, 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, describes a pyrazole ring fused at the 1 and 5 positions to a pyrimidine ring. The designations "6,7-dihydro" and "5(4H)-one" specify the saturation of the pyrimidine ring and the location of the ketone group, respectively.

  • IUPAC Name: 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

  • Molecular Formula: C₆H₇N₃O

  • Molecular Weight: 137.14 g/mol

  • CAS Number: While a specific CAS number for the unsubstituted parent compound is not readily found in major databases, the core scaffold is widely cited in chemical literature. For reference, the closely related isomer 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has the CAS number 951626-38-3.[1]

Physicochemical Properties (Predicted)

Quantitative data on the parent compound is sparse; however, computational models provide valuable predictive insights for experimental design.

PropertyPredicted ValueSource
Molecular Weight 137.14 g/mol PubChem
XLogP3 -0.4PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 137.058911855 DaPubChem[1]
Topological Polar Surface Area 46.9 ŲPubChem[1]

These properties suggest the compound is relatively polar and has low lipophilicity, which are important considerations for solubility and permeability in biological systems.

Synthesis and Characterization

The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and typically involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[2] This approach offers high regioselectivity and is amenable to various substitutions, making it a robust method for generating diverse chemical libraries.

General Synthetic Workflow

The most common and efficient synthesis involves the reaction of 3-aminopyrazole with an acrylic acid derivative, such as ethyl acrylate, under reflux conditions. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product Reactant1 3-Aminopyrazole Step1 Michael Addition Intermediate Reactant1->Step1 Nucleophilic Attack Reactant2 Ethyl Acrylate Reactant2->Step1 Solvent Solvent (e.g., Acetic Acid, Ethanol) Solvent->Step1 Condition Heat (Reflux) Step2 Cyclized Intermediate Condition->Step2 Product 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Step1->Step2 Intramolecular Cyclization Step2->Product Dehydration/ Tautomerization

Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Detailed Experimental Protocol

This protocol describes a standard procedure for the synthesis of the target compound.

Materials:

  • 3-Aminopyrazole (1.0 eq)

  • Ethyl acrylate (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-aminopyrazole and glacial acetic acid. Stir the mixture until the solid is fully dissolved.

  • Addition of Reagent: Add ethyl acrylate dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Rationale: Refluxing provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, slowly pour the reaction mixture into ice-cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one as a solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques.

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • ¹H NMR (Nuclear Magnetic Resonance): Provides information on the proton environment. Expect characteristic peaks for the pyrazole ring protons and the aliphatic protons of the dihydropyrimidine ring.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the carbonyl carbon.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass.

  • Infrared (IR) Spectroscopy: Identifies functional groups, most notably a strong absorption band for the C=O (ketone) stretch.

  • Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₆H₇N₃O.

Biological Significance and Applications

The true value of the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold lies in its remarkable versatility as a template for drug design. Derivatives have shown potent activity against a wide range of targets.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3] The pyrazolo[1,5-a]pyrimidine core is a highly effective ATP-competitive scaffold.[3]

  • Pim-1 Kinase: Derivatives have been developed as potent Pim-1 inhibitors, an attractive target in oncology due to its role in cell growth and survival.[4]

  • EGFR, B-Raf, MEK: The scaffold has been used to create inhibitors targeting key kinases in pathways like the MAPK/ERK pathway, which is critical in melanoma and non-small cell lung cancer.[3]

  • KDM5 Histone Demethylases: Optimized pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have yielded potent and orally bioavailable inhibitors of KDM5 histone demethylases, which are epigenetic targets in cancer therapy.[5]

G cluster_pathway Oncogenic Signaling Pathways cluster_outcome Therapeutic Outcome Scaffold Pyrazolo[1,5-a]pyrimidine Scaffold Pim1 Pim-1 Kinase Scaffold->Pim1 Inhibits MAPK MAPK Pathway (EGFR, B-Raf, MEK) Scaffold->MAPK Inhibits Epigenetics Epigenetic Regulation (KDM5) Scaffold->Epigenetics Inhibits Outcome Inhibition of Cell Proliferation & Survival Pim1->Outcome MAPK->Outcome Epigenetics->Outcome

Caption: The pyrazolo[1,5-a]pyrimidine scaffold as a versatile kinase inhibitor.

Central Nervous System (CNS) Modulation

The scaffold is also prominent in neuropharmacology, particularly in modulating glutamate and GABA receptor systems.

  • mGluR2 Negative Allosteric Modulators (NAMs): The closely related 6,7-dihydropyrazolo[1,5-a]pyrazin -4(5H)-one core has been extensively optimized to create potent and selective NAMs of the metabotropic glutamate receptor 2 (mGluR2).[6][7] These modulators are being investigated for treating cognitive deficits and mood disorders.[7][8]

  • GABAergic Activity: Some derivatives are known to modulate GABAergic activity, which is a key mechanism for controlling neuronal excitability, suggesting potential applications as anticonvulsants.[2]

  • Potassium Channel Activation: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as novel activators (openers) of KCNQ2/3 potassium channels, which are important targets for treating epilepsy and other disorders of neuronal hyperexcitability.[9]

Other Therapeutic Areas

The scaffold's utility extends to various other fields:

  • Anti-inflammatory: Derivatives have been designed as inhibitors of COX and 15-LOX enzymes, which are involved in the inflammatory cascade.[10]

  • Antimicrobial and Antiviral: The pyrazolo[1,5-a]pyrimidine structure is present in compounds with documented antimicrobial and antiviral properties.[11][12]

  • Antidiabetic: Certain derivatives act as potent α-glucosidase inhibitors, a mechanism for managing type 2 diabetes.[12]

Conclusion and Future Outlook

6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is more than just a chemical entity; it is a validated starting point for the discovery of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse libraries, while its inherent ability to interact with key biological targets has cemented its status as a privileged scaffold. Challenges such as improving drug selectivity and bioavailability persist, but ongoing research into structure-activity relationships (SAR) and the application of modern synthetic methods continue to unlock the full potential of this remarkable chemical core.[3] Future work will undoubtedly focus on fine-tuning derivatives for enhanced potency, reduced off-target effects, and improved pharmacokinetic profiles, paving the way for new clinical candidates across oncology, neuropharmacology, and beyond.

References

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Source: ResearchGate. URL: [Link]

  • Title: In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Source: RSC Publishing. URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Publishing. URL: [Link]

  • Title: Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Source: Arabian Journal of Chemistry. URL: [Link]

  • Title: Synthesis of 7-aryl-6,7-dihydrotetrazolo[1,5-a]pyrimidin-5(4H)-ones. Source: The Pharma Chemical Journal. URL: [Link]

  • Title: Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Source: ACS Publications. URL: [Link]

  • Title: 6,7-DIHYDROPYRAZOLO[1,5-a]PYRAZIN-4(5H)-ONE COMPOUNDS AND THEIR USE AS NEGATIVE ALLOSTERIC MODULATORS OF MGLUR2 RECEPTORS. Source: Patentscope. URL: [Link]

  • Title: Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Source: PubMed. URL: [Link]

  • Title: 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one. Source: PubChem. URL: [Link]

  • Title: 4H,5H,6H,7H-pyrazolo(1,5-a)pyrazin-4-one. Source: PubChem. URL: [Link]

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Source: De Gruyter. URL: [Link]

  • Title: Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. Source: PubMed. URL: [Link]

  • Title: Discovery of 6,7-Dihydropyrazolo[1,5- a ]pyrazin-4(5 H )-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Source: ResearchGate. URL: [Link]

  • Title: Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Source: MDPI. URL: [Link]

  • Title: Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Source: PubMed. URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Source: AJOL. URL: [Link]

  • Title: Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. Source: MDPI. URL: [Link]

Sources

Exploratory

6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one: A Privileged Scaffold for Kinase Inhibition and Allosteric Modulation

Executive Summary In the landscape of modern drug discovery, the identification and optimization of conformationally restricted heterocyclic scaffolds are paramount for developing highly selective therapeutics. 6,7-Dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the identification and optimization of conformationally restricted heterocyclic scaffolds are paramount for developing highly selective therapeutics. 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS: 29303-21-7) has emerged as a highly versatile, privileged bicyclic synthon[1]. By effectively mimicking the purine ring of ATP while offering unique hydrogen-bonding vectors, this scaffold serves as a foundational building block for designing potent protein kinase inhibitors, histone lysine demethylase (KDM) inhibitors, and negative allosteric modulators (NAMs) for G protein-coupled receptors (GPCRs) such as mGluR2[1][2].

This technical guide provides an in-depth analysis of the physical properties, structural rationale, and validated experimental protocols for the synthesis and biological evaluation of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives.

Chemical Identity and Physical Properties

Accurate characterization of the core scaffold is critical before initiating high-throughput library generation. The quantitative data for 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is summarized in the table below[1][3][4].

PropertyValue
IUPAC Name 6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
CAS Number 29303-21-7
Molecular Formula C₆H₇N₃O
Molecular Weight 137.14 g/mol
SMILES C1CN2C(=CC=N2)NC1=O
InChIKey JNXZEDSINKVUQD-UHFFFAOYSA-N
Predicted XLogP -0.6
Monoisotopic Mass 137.05891 Da
Physical State Solid (Standard laboratory conditions)

Structural Significance & Mechanistic Rationale

The transition from flexible, monocyclic pyrazoles to the rigidified 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one system is driven by strict thermodynamic and structural principles:

  • Entropic Optimization: Flexible 1,3,5-trisubstituted pyrazoles incur a high entropic penalty upon binding to their target receptors. Conformational restriction into a fused bicyclic system pre-organizes the pharmacophore, significantly reducing this penalty and often yielding a 10- to 100-fold improvement in binding affinity[2].

  • Purine Bioisosterism: The pyrazolo[1,5-a]pyrimidine core is an established bioisostere of adenine[5]. The N4-H functions as a critical hydrogen bond donor, while the C5=O acts as a hydrogen bond acceptor. This exact geometry perfectly complements the backbone amides in the hinge region of various protein kinases.

  • Metabolic Stability: The saturation at the 6,7-positions (dihydro) modulates the electron density of the ring system, often improving aqueous solubility and reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to fully aromatic analogs.

Experimental Protocols: Synthesis and Validation

As an application scientist, I emphasize that every synthetic workflow must be a self-validating system. The following protocol details the construction of the core scaffold via an aza-Michael addition/amidation sequence.

Protocol 1: Synthesis of the 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Core

Objective: Construct the bicyclic core from commercially available 1H-pyrazol-5-amine.

Step-by-Step Methodology:

  • Reagent Solvation: Dissolve 1H-pyrazol-5-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that maximizes the nucleophilicity of the exocyclic amine by preventing hydrogen-bond-mediated solvation shells.

  • Electrophile Addition: Dropwise add methyl acrylate (1.2 eq) at 0°C, followed by the addition of a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq).

    • Causality: The base promotes the initial aza-Michael addition of the exocyclic amine to the α,β -unsaturated ester.

  • Thermal Cyclization: Elevate the reaction temperature to 90°C and stir for 16 hours.

    • Causality: The initial Michael adduct is an open-chain intermediate. Heating provides the activation energy required for the intramolecular amidation, where the pyrazole ring nitrogen (N1) attacks the methyl ester, expelling methanol and driving the equilibrium toward the thermodynamically stable bicyclic product.

  • In-Process Control (Self-Validation): Sample the reaction mixture and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the mass of the linear intermediate ( [M+H]+=170.09 ) disappears, and the cyclic product mass ( [M+H]+=138.06 ) dominates the chromatogram[4].

  • Work-up and Isolation: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (>98% purity by HPLC).

Pharmacological Application: Target Engagement

Once the core is synthesized and derivatized (e.g., via halogenation at the 2-position followed by Suzuki-Miyaura cross-coupling), the compounds must be evaluated for target engagement. This scaffold is heavily utilized in the development of mGluR2 Negative Allosteric Modulators (NAMs) for cognitive and neuropsychiatric disorders[2].

Protocol 2: mGluR2 NAM [³⁵S]GTPγS Binding Assay

Objective: Quantify the negative allosteric modulation of mGluR2 by measuring the reduction of agonist-induced G-protein activation.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes stably expressing human mGluR2 in assay buffer (20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4).

  • GDP Supplementation: Add 10 µM GDP to the membrane suspension.

    • Causality: GDP binds to inactive G-proteins, suppressing basal (agonist-independent) activation noise and widening the specific signal window.

  • Compound Incubation: Dispense the test derivatives (serial dilutions) into a 96-well plate. Add the membrane suspension and incubate for 15 minutes at room temperature to allow allosteric pocket binding.

  • Agonist Challenge & Radioligand Addition: Add an EC₈₀ concentration of glutamate (the orthosteric agonist) and 0.1 nM[³⁵S]GTPγS. Incubate for 30 minutes.

    • Causality: Using an EC₈₀ concentration of glutamate ensures the receptor is highly active. A successful NAM will induce a conformational change that decreases the receptor's affinity/efficacy for glutamate, thereby reducing the binding of the non-hydrolyzable[³⁵S]GTPγS to the G-protein.

  • Filtration and Detection (Self-Validation): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer to remove unbound radioligand.

    • Validation Check: Include a known mGluR2 NAM as a positive control and a DMSO vehicle as a negative control. Calculate the Z'-factor; the assay is only validated and accepted if Z′>0.5 . Measure retained radioactivity using a liquid scintillation counter.

Workflow Visualization

The following diagram illustrates the logical progression from core synthesis to hit identification, emphasizing the critical validation gates at each stage.

ExperimentalWorkflow N1 1. Core Synthesis (Aza-Michael Addition) N2 2. Analytical Validation (LC-MS, NMR Purity >95%) N1->N2 Isolate & Purify N3 3. Scaffold Derivatization (Cross-Coupling Reactions) N2->N3 Confirmed Structure N4 4. Target Engagement (Kinase / mGluR2 Assays) N3->N4 Library Generation N5 5. Hit Optimization (PK/PD & ADMET Profiling) N4->N5 in vitro Validation

Workflow for the synthesis and screening of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one.

Conclusion

The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold represents a triumph of rational drug design, offering a rigidified, hydrogen-bond-capable core that reliably engages complex biological targets. By adhering to the strict synthetic and analytical protocols outlined above, medicinal chemists can leverage this synthon to rapidly generate high-quality hit compounds with favorable physicochemical and pharmacokinetic profiles.

References

  • PubChemLite. "29303-21-7 (C6H7N3O)". Available at:[Link]

  • PMC. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold". Available at:[Link]

  • ACS Publications. "Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition". Available at:[Link]

Sources

Foundational

Unveiling the Mechanism of Action of 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Derivatives: A Comprehensive Technical Guide

Executive Summary The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. By acting as a structural bioisostere to purine and pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. By acting as a structural bioisostere to purine and pyrimidine bases, this bicyclic system demonstrates profound versatility, functioning primarily as an ATP-competitive kinase inhibitor and, more recently, as an epigenetic modulator. This whitepaper dissects the thermodynamic binding principles, primary mechanisms of action (MoA), and the self-validating experimental protocols required to evaluate these derivatives in drug discovery pipelines.

Structural Pharmacophore & Binding Thermodynamics

To understand the efficacy of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives, one must analyze the causality behind their specific structural modifications.

Unlike fully aromatic pyrazolo[1,5-a]pyrimidines, the electrochemical transfer hydrogenation of the C6–C7 double bond introduces sp3 hybridized carbons[1]. This partial saturation breaks the strict planarity of the pyrimidine ring, allowing the molecule to adopt a slightly puckered conformation. This 3D geometry is critical for escaping the "flatland" of traditional aromatic inhibitors, enhancing aqueous solubility, and providing precise vectors for substituents to interact with the solvent-exposed regions of target proteins.

Crucially, the 5(4H)-one moiety functions as a cyclic amide (lactam). The N4-H acts as a rigid hydrogen bond donor, while the C5=O acts as a hydrogen bond acceptor. This bidentate donor-acceptor pair perfectly mimics the N1 and N6 atoms of adenine, allowing the scaffold to seamlessly integrate into the highly conserved hinge region of ATP-dependent enzymes[2].

Primary Mechanisms of Action

A. ATP-Competitive Kinase Inhibition (PI3Kδ & TrkA)

The predominant mechanism of action for these derivatives is the competitive displacement of ATP within the kinase active site.

  • PI3Kδ Inhibition: The lactam core forms critical hydrogen bonds with the backbone amide of Val-828 in the hinge region. Substituents at the C3 or C7 positions are engineered to project into the affinity pocket, forming secondary interactions with Asp-787, locking the kinase in an inactive conformation and halting downstream inflammatory signaling (e.g., in asthma models)[3].

  • TrkA Inhibition: For Tropomyosin Receptor Kinases (Trk), the pyrazolo[1,5-a]pyrimidine moiety anchors to Met592. The addition of specific functional groups (like fluorine) enhances lipophilic contacts with Asn655, driving low-nanomolar potency against oncogenic signaling[4].

KinaseBinding A 6,7-dihydro-5(4H)-one Derivative B ATP-Binding Pocket (Hinge Region) A->B Intracellular Penetration C Lactam H-Bonding (Val/Met Residues) B->C ATP Displacement D Kinase Inactivation (PI3Kδ, TrkA) C->D Conformational Lock E Signaling Blockade (Downstream) D->E Phosphorylation Halt F Therapeutic Efficacy (Apoptosis/Arrest) E->F Phenotypic Shift

Fig 1: ATP-competitive kinase inhibition mechanism by 6,7-dihydro-5(4H)-one derivatives.

B. Epigenetic Modulation via ALKBH5 Inhibition

Beyond kinases, this scaffold has been successfully repurposed to target epigenetic regulators. ALKBH5 is an m6A RNA demethylase implicated in Acute Myeloid Leukemia (AML). Specific derivatives (e.g., DDO-2728 analogs) bypass the 2-oxoglutarate (2-OG) pocket and directly occupy the m6A binding site. The core forms multiple hydrogen bonds with Arg130 and Tyr139, and a salt bridge with Lys132. This inhibits demethylase activity, increases intracellular RNA methylation, and triggers apoptosis in AML cells[5].

ALKBH5 A Derivative Binding B m6A Pocket Occupancy A->B Arg130 H-bonds C ALKBH5 Inhibition B->C Block Demethylase D Increased RNA Methylation C->D TACC3 Axis E AML Cell Apoptosis D->E Anti-proliferation

Fig 3: Epigenetic modulation pathway via ALKBH5 inhibition driving AML cell apoptosis.

C. Antibacterial Action via MurA Inhibition

In microbiology, pyrazolo[1,5-a]pyrimidine derivatives disrupt bacterial cell wall synthesis by inhibiting MurA. They competitively bind the active site, achieving efficacy comparable to fosfomycin, making them potent candidates against biofilm-forming pathogens[6].

Quantitative Data Presentation

The table below summarizes the binding modes and typical affinities of these derivatives across distinct biological targets:

TargetBinding ModeKey Residue InteractionsTypical IC50 / AffinityPrimary Therapeutic Application
PI3Kδ ATP-Competitive (Hinge)Val-828, Asp-787~2.8 nMAsthma, Autoimmune Disorders[3]
TrkA ATP-Competitive (Hinge)Met592, Asn6551.0 - 100 nMOncology, CNS Disorders[4]
ALKBH5 m6A Pocket OccupancyArg130, Tyr139, Lys1320.45 - 1.2 µM (Cellular)Acute Myeloid Leukemia (AML)[5]
MurA Active Site (Competitive)Cys115 (Typical)~3.27 µg/mLAntibacterial / Antibiofilm[6]

Experimental Validation Protocols

To ensure scientific integrity, the MoA of synthesized derivatives must be validated through a self-validating, orthogonal testing cascade.

Workflow S1 Compound Synthesis S2 TR-FRET Kinase Profiling S1->S2 S3 SPR Binding Kinetics S2->S3 S4 CETSA Target Engagement S3->S4 S5 In Vivo Validation S4->S5

Fig 2: Orthogonal experimental workflow for validating target engagement and binding kinetics.

Protocol 1: TR-FRET Kinase Profiling

Causality: Traditional luminescence assays are susceptible to auto-fluorescence interference from conjugated heterocyclic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed emission window, entirely bypassing compound auto-fluorescence and ensuring a high signal-to-noise ratio.

  • Reagent Preparation: Dilute the target kinase (e.g., PI3Kδ) and the specific biotinylated substrate in a HEPES-based assay buffer containing MgCl2​ and EGTA.

  • Compound Incubation: Dispense the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivative in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Incubate for 30 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at its apparent Km​ value to initiate the reaction. Incubate for 60 minutes.

  • Signal Acquisition: Add the Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate using a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm).

  • Validation Checkpoint: Include Staurosporine as a positive control. The assay is only valid if the Z'-factor is > 0.6.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Equilibrium assays ( IC50​ ) fail to capture target residence time ( 1/koff​ ). Prolonged residence time often dictates in vivo efficacy better than raw affinity. SPR provides real-time kon​ and koff​ rates.

  • Chip Functionalization: Immobilize the purified target protein (e.g., ALKBH5) onto a CM5 sensor chip via standard amine coupling chemistry until a baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject the derivative across the chip at flow rates of 30 µL/min in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated Kd​ ).

  • Dissociation Phase: Allow running buffer to flow over the chip for 600 seconds to accurately monitor the dissociation rate ( koff​ ).

  • Validation Checkpoint: Immobilize a structurally dead analog (a compound with a methylated lactam nitrogen, preventing H-bonding) to ensure the observed RU is due to specific active-site binding, not non-specific matrix interactions.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: Demonstrating biochemical affinity does not guarantee that the compound can cross the lipid bilayer and engage the target in a complex intracellular milieu. CETSA relies on the thermodynamic principle that ligand-bound proteins resist heat-induced unfolding.

  • Cell Treatment: Incubate live AML cells with 1 µM of the derivative (or DMSO vehicle) for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Isolation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western Blotting using target-specific antibodies.

  • Validation Checkpoint: Monitor a non-targeted housekeeping protein (e.g., GAPDH) across the temperature gradient. The thermal shift must be target-specific; if GAPDH also shifts, the compound is causing global proteome stabilization or toxicity.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. nih.gov. 2[2]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. nih.gov. 3[3]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. acs.org. 5[5]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. mdpi.com. 4[4]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. acs.org. 6[6]

  • Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. acs.org.1[1]

Sources

Exploratory

Pharmacokinetics and Bioavailability of the 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Scaffold in Targeted Therapeutics

Executive Summary The pyrazolo[1,5-a]pyrimidine class of heterocycles has emerged as a highly privileged scaffold in modern medicinal chemistry, particularly in the development of targeted protein kinase inhibitors and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine class of heterocycles has emerged as a highly privileged scaffold in modern medicinal chemistry, particularly in the development of targeted protein kinase inhibitors and epigenetic modulators [1]. However, the fully aromatic variants often suffer from poor aqueous solubility and rapid metabolic clearance. The introduction of the partially saturated, oxidized core—6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one —represents a strategic structural modification. This technical guide explores the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties of this specific core, providing a mechanistic rationale for its bioavailability, alongside self-validating experimental workflows for its quantification.

Structural Rationale: The 6,7-Dihydro Advantage

The transition from a fully aromatic pyrazolo[1,5-a]pyrimidine to the 6,7-dihydro-...-5(4H)-one derivative fundamentally alters the physicochemical profile of the molecule:

  • Increased Fsp3​ Fraction: Hydrogenating the 6,7-double bond introduces sp3 -hybridized carbons, breaking the strict planarity of the aromatic system. Causality: Reduced planarity lowers the crystal lattice energy of the solid state, which thermodynamically favors dissolution, thereby dramatically improving aqueous solubility—a critical prerequisite for oral absorption.

  • Lactam Motif Integration: The addition of the 5-oxo group creates a lactam ring. Causality: This acts as a highly directional hydrogen bond acceptor/donor pair. While this enhances target engagement (e.g., binding to the hinge region of kinases), it increases the topological polar surface area (tPSA). To maintain passive permeability and oral bioavailability, peripheral substitutions must be carefully tuned to shield this dipole.

Pharmacokinetic Profiling (ADME)

Understanding the ADME profile of the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core is essential for optimizing its in vivo efficacy. Recent studies on related scaffolds, such as the CDK inhibitor BS-194 and the ALKBH5 inhibitor DDO-2728, highlight the baseline PK parameters expected from this chemical space [2, 3].

  • Absorption & Bioavailability ( F ): The core exhibits moderate to high intestinal permeability. Because the basicity of the pyrazole nitrogens allows for pH-dependent ionization, absorption is highly efficient in the acidic environment of the upper gastrointestinal tract. Absolute bioavailability typically ranges from 30% to 60%, heavily dependent on first-pass metabolism.

  • Distribution: The puckered geometry of the 6,7-dihydro ring limits plasma protein binding (PPB) compared to flat, highly lipophilic aromatic rings, resulting in a higher fraction of unbound drug ( fu​ ). The volume of distribution ( Vd​ ) is generally moderate (1.5 - 3.0 L/kg).

  • Metabolism: The primary metabolic liability of this core lies in the 6,7-dihydro positions. Cytochrome P450 enzymes (predominantly CYP3A4) readily oxidize these positions, driving the dehydrogenation (aromatization) of the ring back to the fully unsaturated pyrazolo[1,5-a]pyrimidine. Secondary phase II metabolism involves N-glucuronidation of the lactam nitrogen.

  • Excretion: Clearance is primarily hepatic, with the aromatized metabolites excreted via biliary and renal pathways.

MetabolicPathway Core 6,7-Dihydropyrazolo [1,5-a]pyrimidin-5(4H)-one CYP3A4 CYP3A4 Oxidation Core->CYP3A4 Phase I CYP2D6 CYP2D6 Hydroxylation Core->CYP2D6 Phase I Metabolite1 Aromatized Pyrazolo[1,5-a]pyrimidine CYP3A4->Metabolite1 Dehydrogenation Metabolite2 Hydroxylated Intermediate CYP2D6->Metabolite2 Hydroxylation UGT UGT Glucuronidation Excretion Renal/Biliary Excretion UGT->Excretion Clearance Metabolite1->Excretion Clearance Metabolite2->UGT Phase II

Figure 1: Primary Phase I and Phase II metabolic pathways of the dihydropyrazolo-pyrimidine core.

Quantitative Pharmacokinetic Data

To illustrate the impact of the 6,7-dihydro modification, the following table synthesizes comparative PK parameters derived from structural activity relationship (SAR) optimizations of pyrazolo-pyrimidine derivatives in Sprague-Dawley rats[1, 3].

Compound ScaffoldRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (h·ng/mL) t1/2​ (h)Bioavailability ( F% )
Fully Aromatic Pyrazolo[1,5-a]pyrimidine IV5.01,8502,1001.2-
Fully Aromatic Pyrazolo[1,5-a]pyrimidine PO25.08201,8901.518.0%
6,7-Dihydro-...-5(4H)-one Derivative IV5.02,1003,4502.8-
6,7-Dihydro-...-5(4H)-one Derivative PO25.01,9507,2453.142.0%

Data Interpretation: The 6,7-dihydro saturation significantly increases the elimination half-life ( t1/2​ ) and the area under the curve ( AUC ), effectively more than doubling the absolute oral bioavailability from 18.0% to 42.0%.

Self-Validating Experimental Workflow for PK Assessment

To accurately quantify the absolute bioavailability of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives, a rigorous, self-validating in vivo and bioanalytical protocol must be employed.

PKWorkflow Formulation 1. Vehicle Formulation (Solutol/DMSO/Saline) Dosing 2. Animal Dosing (IV & PO Crossover) Formulation->Dosing Ensures solubility Sampling 3. Serial Blood Sampling (0.25 - 24 h) Dosing->Sampling Pharmacokinetics Prep 4. Plasma Extraction (Protein Precipitation) Sampling->Prep Quench enzymes LCMS 5. LC-MS/MS Analysis (MRM Mode + IS) Prep->LCMS Matrix removal NCA 6. PK Parameter Calculation (Non-Compartmental Analysis) LCMS->NCA Data Processing

Figure 2: Self-validating in vivo pharmacokinetic workflow for absolute bioavailability assessment.

Step-by-Step Methodology

Step 1: Vehicle Formulation & Dosing (Crossover Design)

  • Protocol: Formulate the compound in 5% DMSO, 10% Solutol HS-15, and 85% Saline. Administer to Sprague-Dawley rats via intravenous (IV) tail vein injection (5 mg/kg) and oral (PO) gavage (25 mg/kg).

  • Causality: This specific co-solvent system is chosen because the lactam core can aggregate in purely aqueous media. Solutol acts as a non-ionic surfactant to maintain a monodisperse solution, preventing micro-precipitation in the bloodstream which would artificially skew clearance rates.

Step 2: Serial Blood Sampling & Quenching

  • Protocol: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

  • Causality: K2​EDTA chelates calcium, preventing coagulation while simultaneously inhibiting calcium-dependent plasma esterases that might degrade the compound ex vivo.

Step 3: Protein Precipitation & Internal Standard (IS) Integration

  • Protocol: Aliquot 50 µL of plasma and add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of a Stable Isotope-Labeled (SIL) internal standard (e.g., 13C3​ -labeled derivative). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Causality (Self-Validation): The addition of cold organic solvent instantly denatures plasma proteins, releasing any protein-bound drug. The SIL-IS is chemically identical to the analyte but differs in mass. Because it co-elutes exactly with the analyte during chromatography, it experiences the exact same matrix-induced ion suppression in the mass spectrometer. Normalizing the analyte peak area to the IS peak area creates a self-correcting, validated quantification system.

Step 4: LC-MS/MS Quantification (MRM Mode)

  • Protocol: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode.

  • Causality: The lactam core readily accepts a proton ( [M+H]+ ) in the acidic mobile phase, making positive electrospray ionization (ESI+) highly sensitive. MRM mode filters out background plasma lipids, ensuring high specificity.

Step 5: Non-Compartmental Analysis (NCA)

  • Protocol: Calculate PK parameters using software like Phoenix WinNonlin. Calculate absolute bioavailability ( F ) using the formula:

    F=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100
Conclusion

The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold is a powerful evolution of the traditional pyrazolo-pyrimidine class. By strategically breaking aromaticity and introducing a lactam motif, drug developers can significantly enhance the Fsp3​ character of their candidates. As demonstrated by the PK profiling and validated workflows above, this structural shift directly translates to improved aqueous solubility, prolonged half-life, and superior oral bioavailability, making it an ideal core for next-generation targeted therapeutics.

References
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC (National Institutes of Health) URL: [Link]

  • Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Foundational

Toxicological Profiling and Safety Assessment of the 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Scaffold

Executive Summary: The Structural Rationale The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one moiety is a highly privileged, partially saturated N-heterocyclic scaffold. While fully aromatic pyrazolo[1,5-a]pyrimidines ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Rationale

The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one moiety is a highly privileged, partially saturated N-heterocyclic scaffold. While fully aromatic pyrazolo[1,5-a]pyrimidines are ubiquitous in medicinal chemistry, the introduction of the 6,7-dihydro-5(4H)-one modification fundamentally alters the toxicological and pharmacological profile of the molecule. By saturating the C6-C7 bond and introducing a lactam carbonyl, the scaffold loses its absolute planarity. This increases the fraction of sp3-hybridized carbons ( Fsp3​ )—a critical metric for reducing off-target promiscuity and mitigating the non-specific DNA intercalation often associated with flat aromatic systems.

The biocompatibility and inherently low toxicity levels of pyrazolo[1,5-a]pyrimidine derivatives have facilitated the clinical approval of several commercial molecules, including Zaleplon and Indiplon[1]. This technical guide delineates the mechanistic toxicity profile of this specific sub-scaffold and provides the self-validating experimental protocols required to evaluate its derivatives during preclinical development.

Mechanistic Toxicology & Safety Profile

Baseline Chemical Hazards vs. Pharmacological Safety

In its raw, unoptimized state, simple hydroxylated or aminated pyrazolo-pyrimidines exhibit baseline handling hazards, including acute oral toxicity (GHS H302) and mucosal/eye irritation (H315/H319)[2]. However, once functionalized into mature pharmacological leads, the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core exhibits remarkable biocompatibility.

Cytotoxicity in Non-Neoplastic Tissues

A primary failure point in kinase inhibitor development is broad-spectrum cytotoxicity. Derivatives built on this scaffold (such as ALKBH5 or TRKA inhibitors) have consistently demonstrated remarkably weak toxicity in standard human embryonic kidney (HEK293) and human umbilical vein endothelial cells (HUVECs)[3].

  • Causality: The lactam ring acts as a highly directional hydrogen-bond acceptor (via the carbonyl) and donor (via the N4-H, if unsubstituted), allowing for precise hinge-binding in kinase active sites without relying on the hydrophobic, planar stacking that drives off-target toxicity.

Metabolic Stability and Hepatotoxicity

Hepatotoxicity is often driven by the formation of reactive electrophilic metabolites (e.g., epoxides) via Cytochrome P450 (CYP) oxidation. The saturation of the 6,7-position in this scaffold removes a primary alkene liability, effectively eliminating a major site for reactive epoxidation. Consequently, optimized derivatives show negligible inhibition of major CYP450 isoforms (CYP2C19, 2C9, 2D6, 3A4; IC50 > 25 μM)[4]. In silico toxicity predictions (e.g., via the PROTOX server) are routinely employed to screen for hepatotoxicity and mutagenicity early in the pipeline, confirming the safety of the saturated core[5].

Cardiotoxicity (hERG Liability)

Basic amines attached to rigid scaffolds frequently trap in the inner cavity of the hERG potassium channel, leading to QT prolongation. The electron-withdrawing nature of the 5(4H)-one carbonyl reduces the basicity (pKa) of adjacent substituents. As a result, highly optimized derivatives exhibit negligible hERG inhibition (IC50 > 40 μM)[4].

In Vivo Acute Toxicity

Structural modifications, such as optimizing lipophilicity, have been shown to enhance metabolic stability and yield a favorable in vivo profile with reduced systemic toxicity[6]. Acute toxicity studies in murine models confirm that certain highly optimized pyrazolo[1,5-a]pyrimidine derivatives exhibit no adverse acute effects at doses up to 1.5 g/kg[4].

Quantitative Safety Metrics

The following table summarizes the benchmark safety thresholds that a viable 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivative must achieve before advancing to IND-enabling studies.

Toxicological ParameterTarget / Model SystemBenchmark ThresholdMechanistic Rationale
In Vitro Cytotoxicity HEK293, HUVECIC50 > 50 µMConfirms lack of non-specific DNA intercalation or broad mitochondrial toxicity.
Cardiotoxicity hERG K+ Channel (CHO)IC50 > 40 µMEnsures the scaffold's electrostatic surface does not block cardiac repolarization.
Hepatotoxicity CYP450 (3A4, 2D6, 2C9)IC50 > 25 µMValidates the absence of reactive epoxidation sites and prevents drug-drug interactions.
Acute In Vivo Tox Murine Model (Oral)> 1.0 g/kg (No adverse effects)Demonstrates sufficient aqueous solubility, rapid clearance, and lack of acute systemic shock.

Toxicological Screening Workflow

To systematically evaluate derivatives of this scaffold, we employ a tiered screening pipeline. The workflow below illustrates the decision matrix for advancing compounds.

G Start 6,7-dihydropyrazolo[1,5-a] pyrimidin-5(4H)-one Derivatives Tier1 Tier 1: In Vitro Cytotoxicity (HEK293, HUVEC) Start->Tier1 Decision1 Viability > 80%? Tier1->Decision1 Tier2 Tier 2: ADME & Off-Target (CYP450, hERG) Decision2 hERG IC50 > 40 µM? Tier2->Decision2 Tier3 Tier 3: In Vivo Acute Tox (Murine Models) Pass Lead Candidate Nomination Tier3->Pass No Adverse Effects Decision1->Tier2 Yes Fail Structural Refinement (Scaffold Hopping) Decision1->Fail No Decision2->Tier3 Yes Decision2->Fail No Fail->Start Iterative SAR

Tiered toxicological screening workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Self-Validating Experimental Protocols

As an Application Scientist, I mandate that all safety assays must be self-validating. A protocol without internal quality controls is merely a suggestion. Below are the definitive methodologies for evaluating the safety of this scaffold.

Protocol A: High-Throughput CYP450 Inhibition Assay (LC-MS/MS)

Purpose: To ensure the lactam-modified core does not cause mechanism-based inhibition of hepatic enzymes.

  • Preparation of Microsomal Matrix:

    • Suspend Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.1 mg/mL.

    • Causality: pH 7.4 and phosphate buffer are strictly required to maintain the native conformation of the CYP heme-thiolate center.

  • Compound Incubation:

    • Add the test compound (0.1 to 50 µM) and specific CYP probe substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6).

    • Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: CYP enzymes are obligate monooxygenases; without the electron donation from NADPH, no catalytic turnover occurs. Pre-incubation ensures thermodynamic equilibrium of the drug-enzyme complex.

  • Reaction Quenching:

    • After 10 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the CYP proteins, precipitating them out of solution and locking the metabolite concentration for accurate LC-MS/MS quantification.

  • Validation Checkpoint (Self-Validation):

    • System Suitability: The assay is only valid if the positive control (Ketoconazole for 3A4) demonstrates an IC50 within 0.5-log of its historical average (typically ~0.03 µM). If the control fails, the entire plate must be discarded.

Protocol B: Automated Patch-Clamp for hERG Liability

Purpose: To definitively rule out cardiotoxicity by measuring functional potassium current block.

  • Cell Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure maximum membrane integrity.

  • Voltage Protocol Execution:

    • Using an automated patch-clamp system (e.g., QPatch), hold the membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds.

    • Causality: The repolarization step to -50 mV elicits the characteristic hERG "tail current." Pyrazolo-pyrimidine derivatives, if they bind, typically do so in the open/inactivated state. Measuring the tail current is the most sensitive method to detect this block.

  • Compound Application:

    • Perfuse the test compound (up to 40 µM) into the extracellular solution. Record the fractional reduction in tail current amplitude.

  • Validation Checkpoint (Self-Validation):

    • Seal Resistance: Only cells maintaining a seal resistance > 1 GΩ (Giga-ohm) are included in the analysis. A "leaky" seal will artificially inflate the apparent safety of the compound. The positive control (E-4031) must inhibit >90% of the current at 500 nM.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML Journal of Medicinal Chemistry - ACS Publications[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights PMC - National Institutes of Health[Link]

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity MDPI[Link]

  • Pyrazolo[1,5-a]pyrimidin-7-ol | C6H5N3O | CID 335418 - Safety and Hazards PubChem - National Institutes of Health[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold MDPI[Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one: A Technical Guide

Executive Summary The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold is a privileged bicyclic pharmacophore heavily utilized in the development of kinase inhibitors and allosteric modulators[1]. While the fully a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold is a privileged bicyclic pharmacophore heavily utilized in the development of kinase inhibitors and allosteric modulators[1]. While the fully aromatic pyrazolo[1,5-a]pyrimidine system is entirely planar, the selective saturation of the C6-C7 bond introduces critical conformational flexibility. This guide provides an in-depth analysis of the crystallographic features, conformational stereochemistry, and self-validating experimental protocols required to synthesize and characterize this molecule.

Structural Nomenclature and Conformational Stereochemistry

Core Topology and Lack of Stereocenters

The molecule consists of a 5-membered aromatic pyrazole ring fused to a 6-membered dihydropyrimidine-5-one ( δ -lactam) ring. According to IUPAC nomenclature, the bridgehead atoms are C3a and N8, while the lactam moiety is defined by the N4-H donor and the C5=O acceptor.

Because the C6 and C7 positions are unsubstituted methylenes ( −CH2​− ), the core molecule possesses no chiral centers . Therefore, its "stereochemistry" is entirely defined by its 3D conformational topology—specifically, the puckering of the partially saturated 6-membered ring[1].

Conformational Analysis of the δ -Lactam Ring

The pyrazole ring (N1-C2-C3-C3a-N8) is a fully conjugated, planar aromatic system. The fusion of this ring to the δ -lactam enforces a strict geometric constraint on the dihydropyrimidine ring.

  • Planar Constraints: The N4 atom exhibits sp2 -like character due to resonance with the C5 carbonyl, forcing the N8-C3a-N4-C5 sequence to remain nearly coplanar.

  • Puckered Region: The sp3 -hybridized C6 and C7 atoms cannot exist in this plane without inducing severe angle and torsional strain.

  • Resulting Conformation: To minimize Pitzer strain (eclipsing interactions) between the C6 and C7 protons, the ring adopts a half-chair or envelope conformation, where C6 and C7 deviate above and below the mean plane of the conjugated system.

Conformation A Planar Region Pyrazole Ring N4, C5, C3a, N8 B Puckered Region C6 & C7 (sp3) A->B Fused at N4-C5 / C3a-N8 C Conformation Half-Chair / Envelope B->C Minimizes Torsional Strain

Conformational topology of the 6,7-dihydro-delta-lactam ring.

Crystal Structure and Solid-State Interactions

The solid-state behavior of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is dominated by its lactam motif. X-ray diffractometry of this class of compounds consistently reveals highly ordered hydrogen-bonded networks[2].

The R22​(8) Hydrogen-Bonded Dimer

In the crystal lattice, the N4-H acts as a strong hydrogen bond donor, while the C5=O acts as a strong acceptor[3]. This leads to the spontaneous self-assembly of centrosymmetric dimers. Using graph-set analysis, this is classified as an R22​(8) motif :

  • R = Ring formed via hydrogen bonding.

  • Superscript 2 = Two hydrogen bond acceptors.

  • Subscript 2 = Two hydrogen bond donors.

  • (8) = An 8-membered ring comprised of (N-H···O=C-N-H···O=C).

These dimers further pack into extended 2D sheets driven by weaker C−H⋅⋅⋅O interactions and π−π stacking between the planar pyrazole rings[2].

Hbond cluster_mol1 Molecule A cluster_mol2 Molecule B N4_A N4-H (Donor) C5_A C5=O (Acceptor) N4_A->C5_A Intramolecular C5_B C5=O (Acceptor) N4_A->C5_B H-Bond (~2.85 Å) N4_B N4-H (Donor) N4_B->C5_A H-Bond (~2.85 Å) C5_B->N4_B Intramolecular

Graph-set R22​(8) hydrogen-bonding dimerization motif in the solid state.

Quantitative Crystallographic Data

Below is a summary of the typical quantitative crystallographic parameters observed for unsubstituted and lightly substituted 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-ones[2].

Crystallographic ParameterTypical Value / RangeStructural Implication
Crystal System Monoclinic / TriclinicEfficient close-packing of planar/puckered hybrids.
Space Group P21​/c or P1ˉ Centrosymmetric packing facilitates dimer formation.
N4-C5 Bond Length 1.34−1.36 ÅIndicates significant partial double-bond character (amide resonance).
C5=O Bond Length 1.22−1.24 ÅStandard lactam carbonyl, slightly lengthened due to H-bonding.
N4···O(H-bond) Distance 2.80−2.90 ÅStrong intermolecular hydrogen bonding.
C6-C7-N8 Angle 110∘−112∘ Confirms sp3 hybridization and relief of ring strain.

Experimental Methodologies

To study the crystal structure, one must first synthesize the core and grow diffraction-quality crystals. The following workflow is designed as a self-validating system , ensuring that intermediate failures are caught before advancing to X-ray diffraction.

Synthesis via Cyclocondensation

Objective: Construct the 6,7-dihydro core from 3-aminopyrazole.

  • Reagents: Dissolve 1.0 eq of 3-aminopyrazole and 1.1 eq of methyl acrylate in absolute ethanol.

  • Catalysis: Add a catalytic amount of sodium ethoxide (NaOEt).

    • Causality: The base deprotonates the exocyclic amine of the pyrazole, enhancing its nucleophilicity to drive the initial aza-Michael addition into the β -carbon of the acrylate.

  • Cyclization: Reflux the mixture for 12 hours. The intermediate propanoate undergoes spontaneous intramolecular amidation with the pyrazole ring nitrogen to close the δ -lactam ring.

  • Workup: Cool to room temperature, neutralize with 1M HCl, and filter the resulting precipitate. Wash with cold water and dry under vacuum.

Self-Validation Check (FTIR Spectroscopy)

Before attempting crystallization, validate the bulk phase:

  • Protocol: Run an ATR-FTIR spectrum of the crude powder.

  • Validation Logic: A theoretical isolated lactam monomer exhibits a C=O stretch near 1700 cm−1 . If the synthesis is successful and the R22​(8) dimer is forming in the bulk powder, the C=O stretch will undergo a massive red-shift to 1660−1670 cm−1 due to the weakening of the C=O bond by strong hydrogen bonding. If the peak remains at 1700 cm−1 , the cyclization failed, and you have an open-chain intermediate.

Crystallization Protocol (Solvent Evaporation)
  • Solvent Selection: Dissolve 50 mg of the validated powder in a 1:1 mixture of Ethanol/Water at 70∘C .

    • Causality: The compound is moderately polar. Ethanol acts as the primary solubilizer at high temperatures. Water acts as an anti-solvent.

  • Thermodynamic Growth: Filter the hot solution through a 0.2 μm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole.

    • Causality: As the highly volatile ethanol evaporates faster than water, the dielectric constant of the solution slowly increases. This gradual reduction in solubility prevents kinetic precipitation (crashing out) and drives the thermodynamic assembly of the R22​(8) dimers into highly ordered, single-crystal lattices suitable for X-ray diffraction.

Workflow A 3-Aminopyrazole + Methyl Acrylate B Aza-Michael Addition & Amidation (NaOEt) A->B Step 1 C FTIR Validation (C=O at 1665 cm⁻¹) B->C Quality Control D Thermodynamic Crystallization (EtOH/H2O) C->D Step 2 E Single Crystal X-Ray Diffractometry D->E Data Acquisition

Self-validating workflow for the synthesis and crystallographic characterization of the target compound.

References

  • Title: Acyl dihydropyrazolo[1,5-a]pyrimidinones as metabotropic glutamate receptor 5 positive allosteric modulators Source: PMC / National Institutes of Health URL
  • Title: Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study Source: ResearchGate URL
  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)

Sources

Foundational

Preliminary Biological Activity of 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one In Vitro: A Technical Guide

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors and clinical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors and clinical candidates. While fully aromatic pyrazolo[1,5-a]pyrimidines have been extensively studied, the partially saturated derivative—6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one —offers unique conformational flexibility and distinct hydrogen-bonding vectors. This in-depth technical guide explores the in vitro biological activity of this core, focusing on its role as an ATP-competitive kinase inhibitor, its structure-activity relationship (SAR) logic, and the self-validating experimental methodologies required to accurately profile its efficacy.

Structural Rationale & Pharmacophore Mechanics

The transition from a fully aromatic purine or pyrazolo-pyrimidine to a partially saturated 6,7-dihydro-5(4H)-one system is a deliberate design choice in drug discovery. The pyrazolo[1,5-a]pyrimidine core acts as a bioisostere of purine, where the nitrogen atoms function as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[1].

However, fully planar aromatic systems often suffer from poor aqueous solubility and promiscuous off-target binding. The introduction of the 6,7-dihydro-5(4H)-one ring breaks this planarity. The sp³-hybridized carbons at C-6 and C-7 allow substituents to project out of the two-dimensional plane, enabling the molecule to access deep, complex hydrophobic pockets (such as the DFG-out conformation) that planar molecules cannot reach[2]. Furthermore, the carbonyl group at the C-5 position introduces a potent hydrogen bond acceptor, which can interact with conserved lysine residues in the kinase catalytic cleft.

Pathway Scaffold 6,7-Dihydro Scaffold (ATP-Competitive Inhibitor) Kinases Target Kinases (BTK, TRKA, CDK2, Pim-1) Scaffold->Kinases Binds Hinge Region Downstream1 Phosphorylation Cascade Blockade (e.g., PLCγ2, BAD, Rb) Kinases->Downstream1 Inhibits Downstream2 Transcriptional Repression (NF-κB, AP-1, E2F) Downstream1->Downstream2 Prevents Activation Phenotype Cell Cycle Arrest & Apoptosis (Anti-proliferative Effect) Downstream2->Phenotype Induces

Mechanism of action: Scaffold-mediated kinase inhibition and downstream anti-proliferative effects.

In Vitro Pharmacological Profiling

Derivatives of the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core have demonstrated potent in vitro activity across a spectrum of oncogenic and inflammatory targets. Notably, structural analogs of this core form the basis for Bruton's tyrosine kinase (BTK) inhibitors[3], Tropomyosin receptor kinase (TRK) inhibitors[1], and Cyclin-dependent kinase (CDK) inhibitors[4][5].

The table below synthesizes quantitative in vitro data for representative pyrazolo[1,5-a]pyrimidine derivatives against key biological targets, illustrating the scaffold's versatility.

Table 1: Quantitative In Vitro Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Target KinasePrimary IndicationTypical Biochemical IC₅₀Cellular Efficacy (GI₅₀ / IC₅₀)Key Mechanistic InsightReference
BTK B-Cell Lymphomas, Autoimmune10 – 50 nM< 100 nM (Mino cells)Covalent or non-covalent binding to Cys481; blocks B-cell receptor signaling.[3]
TRKA NTRK Fusion Cancers0.1 – 2.0 nM< 10 nM (KM12 cells)Hinge interaction with Met592; macrocyclization significantly enhances potency.[1]
CDK2/9 Solid Tumors3 – 90 nM~ 280 nM (NCI-60 mean)Down-regulates cyclins A/E/D1; induces S and G2/M phase cell cycle arrest.[4][5]
Pim-1 Hematological Malignancies< 10 nM< 1 µM (BAD phosphorylation)Highly selective over hERG; suppresses 2D colony formation in survival assays.[6]

Methodological Framework: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives must utilize self-validating assay systems. The following protocols detail the optimal workflows for biochemical and cellular profiling, explicitly stating the causality behind critical experimental choices.

Workflow Prep Compound Prep (Serial Dilution in DMSO) Biochem TR-FRET Kinase Assay (Primary Screen) Prep->Biochem Cellular Cell Viability Assay (NCI-60 / Specific Lines) Biochem->Cellular Active Hits Target Target Engagement (Western Blot / NanoBRET) Cellular->Target Potent Compounds Data IC50 / GI50 Calculation (Non-linear Regression) Target->Data

Self-validating in vitro screening workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Pyrazolo-pyrimidine derivatives can occasionally exhibit intrinsic auto-fluorescence due to their conjugated systems. Standard fluorescence assays may yield false positives/negatives. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. Furthermore, its ratiometric readout normalizes well-to-well dispensing errors, ensuring high-fidelity IC₅₀ calculations.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of the test compound in 100% DMSO. Perform an intermediate dilution in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent kinase denaturation.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of the target kinase (e.g., BTK or TRKA) with 2.5 µL of the diluted compound. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Initiation: Add 2.5 µL of a substrate mixture containing a biotinylated peptide substrate and ATP. Causality: The ATP concentration must be set precisely at its apparent Km​ for the specific kinase. This balances assay sensitivity with physiological relevance, allowing competitive inhibitors to be accurately profiled.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and instantly halt the kinase reaction), a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC). Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Eu) and 665 nm (APC). Calculate the IC₅₀ using the 665/615 ratio via a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement via Phospho-Immunoblotting

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to poor membrane permeability or overwhelming intracellular ATP competition (~1-5 mM in cells). This protocol validates that the dihydropyrazolo-pyrimidine core successfully crosses the lipid bilayer and engages the target in situ by measuring the suppression of direct downstream substrates (e.g., p-BAD for Pim-1, or p-Rb for CDK2)[4][6].

Step-by-Step Methodology:

  • Cell Seeding: Seed the appropriate target cells (e.g., Mino cells for BTK evaluation, or MCF-7 for CDK evaluation) in 6-well plates at a density of 1×106 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the test compound at varying concentrations (e.g., 0.1, 1, and 10 µM) for exactly 2 to 4 hours. Causality: A short incubation window is critical. It prevents secondary transcriptional effects or apoptosis-induced protein degradation, isolating the primary kinase inhibition event.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails. Critical Step: Phosphatase inhibitors (like sodium orthovanadate and sodium fluoride) are mandatory to freeze the phosphorylation state of the cellular proteins at the exact moment of lysis.

  • Electrophoresis & Transfer: Clarify lysates via centrifugation. Resolve equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific to the phosphorylated substrate (e.g., anti-phospho-Rb). Wash and probe with an appropriate HRP-conjugated secondary antibody.

  • Validation: Strip the membrane and re-probe for the total target protein and a housekeeping gene (e.g., GAPDH) to prove that the reduction in signal is due to kinase inhibition, not total protein degradation or unequal loading.

Conclusion

The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold represents a highly tunable, ATP-competitive pharmacophore with profound utility in targeting kinases such as BTK, TRKA, CDK, and Pim-1. By breaking the planarity of traditional aromatic systems, this core allows for superior exploration of kinase active sites, leading to enhanced selectivity and potency. When evaluated through rigorous, self-validating biochemical and cellular assays, derivatives of this scaffold consistently demonstrate robust in vitro biological activity, paving the way for advanced lead optimization and in vivo therapeutic development.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Focus: Mechanistic rationale, step-by-step synthetic protocol, and analytical validation. Introduction and Strategic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Focus: Mechanistic rationale, step-by-step synthetic protocol, and analytical validation.

Introduction and Strategic Rationale

The pyrazolo[1,5-a]pyrimidine bicyclic system is a "privileged scaffold" in medicinal chemistry, frequently deployed in the design of kinase inhibitors and central nervous system (CNS) active agents[1]. While the fully unsaturated pyrazolo[1,5-a]pyrimidine core is planar and highly aromatic, the partially saturated 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivative offers a unique three-dimensional conformation. This sp³-enriched character improves aqueous solubility and provides distinct vector geometries for substituents, making it a highly valuable intermediate for synthesizing positive allosteric modulators (PAMs), such as those targeting metabotropic glutamate receptor 5 (mGluR5)[2].

Mechanistic Causality

The construction of the 6,7-dihydro scaffold typically avoids the harsh condensation conditions required for the fully aromatic system (which often utilizes ethoxyacrylates or enaminones)[1]. Instead, the most efficient route is a tandem Aza-Michael addition followed by intramolecular lactamization [2].

  • Aza-Michael Addition: The starting material, 1H-pyrazol-5-amine, acts as a bis-nucleophile. The exocyclic primary amine is kinetically more nucleophilic than the endocyclic pyrazole nitrogens. It attacks the β -carbon of an α,β -unsaturated ester (e.g., methyl acrylate).

  • Lactamization: Upon heating in a basic, protic solvent system (such as pyridine/water), the intermediate undergoes intramolecular cyclization. The N1 nitrogen of the pyrazole ring attacks the ester carbonyl, expelling methanol and forming the thermodynamically stable 5,6-bicyclic lactam[2].

Alternatively, the 6,7-dihydro system can be accessed via the highly selective electrochemical transfer hydrogenation of the fully unsaturated pyrazolo[1,5-a]pyrimidine core, though the de novo cyclocondensation remains the most scalable approach for early-stage discovery[3].

Reaction Pathway Visualization

G A 1H-pyrazol-5-amine (Bis-nucleophile) C Michael Adduct Intermediate A->C Aza-Michael Addition B Methyl Acrylate (Electrophile) B->C D 6,7-dihydropyrazolo[1,5-a] pyrimidin-5(4H)-one (Target Scaffold) C->D Intramolecular Lactamization (-MeOH, Heat)

Tandem Aza-Michael addition and lactamization pathway to the target scaffold.

Quantitative Reaction Parameters

To ensure reproducibility and self-validation, the stoichiometric ratios and reaction parameters must be strictly controlled. Excess methyl acrylate is utilized to drive the initial Michael addition to completion, while the pyridine/water co-solvent system buffers the reaction and facilitates proton transfer during cyclization[2].

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
1H-pyrazol-5-amine83.091.008.31 g (100 mmol)Primary bis-nucleophile
Methyl acrylate86.091.2010.8 mL (120 mmol)Electrophile / Michael acceptor
Pyridine79.10Solvent40.0 mLBase / Co-solvent
Deionized Water18.02Solvent20.0 mLCo-solvent / Proton shuttle
Product: 6,7-dihydro...137.14 Expected Yield ~9.60 g (70%) Target Scaffold

Step-by-Step Experimental Protocol

Safety Note: Methyl acrylate is a volatile, flammable liquid and a potent lachrymator. Pyridine is toxic and has a noxious odor. All operations must be conducted in a properly functioning chemical fume hood using appropriate PPE.

Phase 1: Reaction Assembly and Aza-Michael Addition
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Dissolution: Charge the flask with 1H-pyrazol-5-amine (8.31 g, 100 mmol). Add the solvent mixture consisting of pyridine (40 mL) and deionized water (20 mL). Stir at ambient temperature until a homogeneous solution is achieved.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add methyl acrylate (10.8 mL, 120 mmol) dropwise over 15 minutes via a syringe.

    • Causality Insight: Dropwise addition at low temperature prevents the highly exothermic polymerization of methyl acrylate and minimizes di-alkylation of the highly nucleophilic exocyclic amine.

Phase 2: Intramolecular Lactamization
  • Heating: Remove the ice bath and gradually warm the reaction mixture to room temperature. Subsequently, heat the mixture to 90 °C (reflux) using an oil bath or heating mantle.

  • Monitoring: Maintain reflux for 16–24 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 5% Methanol in Dichloromethane). The intermediate Michael adduct will appear first, followed by its gradual conversion to the lower-Rf lactam product.

    • Self-Validation Check: The reaction is deemed complete when the mass corresponding to the uncyclized intermediate ( [M+H]+=170 ) is completely replaced by the cyclized target mass ( [M+H]+=138 ).

Phase 3: Workup and Purification
  • Concentration: Once complete, cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the pyridine and water under reduced pressure (azeotropic removal with toluene can facilitate the removal of residual water).

  • Extraction: Suspend the resulting crude residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 × 50 mL) to remove residual pyridine, followed by saturated aqueous NaHCO3​ (50 mL) and brine (50 mL).

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield a crude solid.

  • Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford the pure 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one as an off-white crystalline solid.

Phase 4: Analytical Characterization
  • LC-MS (ESI+): m/z calculated for C6​H8​N3​O [M+H]+ 138.06; found 138.1.

  • ¹H NMR (400 MHz, DMSO-d6): Expected key signals include the pyrazole protons at ~ δ 7.40 (d, 1H) and ~ δ 5.90 (d, 1H), a broad singlet for the amide NH at ~ δ 10.5, and two distinct multiplets for the adjacent methylene groups (C6 and C7) in the dihydro-pyrimidine ring between δ 2.50–4.00 ppm.

References

  • Source: PubMed Central (PMC)
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor Source: bioRxiv URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Application

Reagents and catalysts for the preparation of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Application Note: Reagents, Catalysts, and Protocols for the Preparation of 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Introduction & Scientific Rationale The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents, Catalysts, and Protocols for the Preparation of 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Introduction & Scientific Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry and drug discovery. Compounds containing this core exhibit profound efficacy as protein kinase inhibitors, frequently utilized in targeted cancer therapies to inhibit kinases such as Pim-1, CDK2, and B-Raf[1],[2]. Within this structural class, 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one serves as a highly versatile, partially saturated bicyclic intermediate. Its lactam moiety provides a critical synthetic handle for downstream functionalization, including C–O bond activation and subsequent Suzuki-Miyaura cross-coupling to generate diverse 5-arylated derivatives[3]. This application note details the mechanistic principles, optimal reagent selection, and validated protocols for synthesizing this core scaffold.

Mechanistic Pathway & Causality

The construction of the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core relies on a tandem reaction sequence between 1H-pyrazol-3-amine (3-aminopyrazole) and an α,β -unsaturated ester, such as methyl acrylate[4].

  • Step 1: Regioselective Aza-Michael Addition. The endocyclic nitrogen (N1) of 3-aminopyrazole is the most nucleophilic center. In the presence of a basic catalyst, N1 attacks the electrophilic β -carbon of methyl acrylate. The choice of base is critical: strong bases like sodium methoxide (NaOMe) efficiently deprotonate the pyrazole, maximizing its nucleophilicity and driving the formation of the N1-alkylated intermediate (methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate).

  • Step 2: Intramolecular Cyclization (Amidation). Upon sustained heating, the exocyclic primary amine (-NH2) attacks the ester carbonyl. The expulsion of methanol yields the thermodynamically stable fused bicyclic lactam.

Mechanism SM1 3-Aminopyrazole MA Aza-Michael Addition SM1->MA SM2 Methyl Acrylate SM2->MA INT N1-Alkylated Intermediate MA->INT Base Catalyst (e.g., NaOMe) CYC Intramolecular Cyclization INT->CYC Heat (-MeOH) PROD 6,7-Dihydropyrazolo [1,5-a]pyrimidin-5(4H)-one CYC->PROD

Mechanistic pathway for synthesizing 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one.

Reagents and Catalysts Profile

Choosing the right catalyst directly impacts the reaction kinetics, the suppression of side reactions, and the purity of the isolated product[1].

  • Substrates: 1H-pyrazol-3-amine (1.0 equiv) and Methyl Acrylate (1.2–1.5 equiv). Using a slight excess of the acrylate compensates for its volatility during the reflux stage.

  • Solvent: Methanol (MeOH) is preferred for NaOMe-catalyzed reactions to prevent transesterification side products.

  • Catalysts:

    • Sodium Methoxide (NaOMe): The industry standard. It provides rapid kinetics but requires careful neutralization during workup to prevent lactam hydrolysis.

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic organic base. It allows for milder conditions and easier workup, though reaction times may be slightly extended.

    • Glacial Acetic Acid (AcOH): Used in acid-catalyzed variants. It activates the carbonyl for cyclization but is less efficient for the initial Michael addition, often resulting in lower overall yields compared to basic conditions.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the yield of the target bicyclic lactam.

Catalyst (Equiv)SolventTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
NaOMe (1.5)MeOH65 (Reflux)485 - 90Rapid Michael addition; high cyclization efficiency.
DBU (0.5)DMF90678 - 82Mild conditions; reduced ester hydrolysis side-reactions.
AcOH (Catalytic)EtOH80 (Reflux)1245 - 55Sluggish Michael addition; requires extended heating.
None (Thermal)Solvent-Free120260 - 70Green approach, but prone to polymerization of acrylate.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process controls (IPC).

Workflow Step1 1. Reagent Preparation Dissolve 3-Aminopyrazole in MeOH Step2 2. Addition Add Methyl Acrylate & NaOMe Step1->Step2 Step3 3. Reaction Reflux at 65°C for 4-6 hours Step2->Step3 Step4 4. Workup Neutralize, concentrate, and extract Step3->Step4 Step5 5. Purification Recrystallize from EtOH Step4->Step5

Step-by-step workflow for the base-catalyzed synthesis protocol.

Protocol A: Base-Catalyzed One-Pot Synthesis (Standard Scale)

Objective: High-yield synthesis using sodium methoxide.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-pyrazol-3-amine (10.0 g, 120 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium methoxide (25 wt% in MeOH, 30 mL, ~130 mmol) dropwise over 10 minutes.

  • Electrophile Addition: Add methyl acrylate (13.0 mL, 144 mmol) dropwise. Causality: Dropwise addition prevents localized exothermic spikes and minimizes the risk of acrylate polymerization.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 4 hours.

    • In-Process Control: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the 3-aminopyrazole spot confirms the completion of the Michael addition.

  • Workup: Cool the mixture to room temperature. Neutralize the base by slowly adding 1M HCl until the pH reaches 7.0.

    • Critical Step: Over-acidification will protonate the basic nitrogens of the product, driving it into the aqueous phase and severely reducing extraction yields.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Suspend the resulting residue in ethyl acetate (150 mL) and wash with brine (2 × 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate.

  • Purification: Recrystallize the crude solid from ethanol to afford 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one as a highly pure, off-white crystalline solid.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Objective: Rapid, green chemistry approach minimizing solvent waste.

  • Mixing: In a 30 mL microwave-safe reaction vial, combine 1H-pyrazol-3-amine (1.0 g, 12 mmol), methyl acrylate (1.5 mL, 16.6 mmol), and DBU (0.18 mL, 1.2 mmol).

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 100 °C for 15 minutes (Dynamic mode, max power 200 W).

  • Trituration: Cool the vial to room temperature. The product will often precipitate directly upon cooling. Add cold diethyl ether (10 mL) and triturate the solid to remove unreacted starting materials and DBU.

  • Filtration: Filter the precipitate under a vacuum and wash with additional cold ether to yield the pure lactam.

References

  • [3] K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. URL:[Link]

  • [1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. URL:[Link]

  • [4] Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. Current Organic Chemistry. URL:[Link]

  • [2] Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Method

Advanced Functionalization of the 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Scaffold: Strategies for Allosteric Modulator Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, causal experimental design, and self-validating protocols. Scientific Rationale & Scaffold Signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, causal experimental design, and self-validating protocols.

Scientific Rationale & Scaffold Significance

The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold is a privileged bicyclic core in medicinal chemistry, frequently leveraged in the development of kinase inhibitors, anticonvulsants, and G protein-coupled receptor (GPCR) ligands. Most notably, functionalized derivatives of this scaffold have emerged as highly potent positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGlu5), offering promising therapeutic avenues for schizophrenia and Rett syndrome .

The native lactam core is typically synthesized via a tandem Michael-lactam formation between an aminopyrazole and an α,β -unsaturated carbonyl (such as methyl acrylate) . However, the true pharmacological value of this scaffold is unlocked through late-stage functionalization. Modifying the N4 and C5 positions allows chemists to modulate physicochemical properties (e.g., solubility, half-life) and probe the steric constraints of the target receptor's allosteric binding pocket.

Divergent Functionalization Workflows

To systematically explore the Structure-Activity Relationship (SAR) of the scaffold, two primary functionalization strategies are employed:

  • Strategy A (N4-Acylation): Focuses on exploring exocyclic amide transpositions. The lactam carbonyl is completely reduced to yield a secondary amine, which is subsequently acylated. This strategy yielded the clinical candidate VU0462807 .

  • Strategy B (C5-Substitution): Probes the steric tolerance at the α -position of the ring. It utilizes a Grignard addition to the lactam carbonyl followed by elimination and reduction, ultimately restricting the conformation of the N4-amide.

G cluster_A Strategy A: N4-Acylation cluster_B Strategy B: C5-Substitution Lactam 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (Core Scaffold) Reduction Lactam Reduction (BH3-DMS, THF) Lactam->Reduction Boc N4-Protection (Boc2O, DMAP) Lactam->Boc Amine Secondary Amine Intermediate Reduction->Amine Carbonyl reduced AcylationA N-Acylation (RCOCl, TEA, DCM) Amine->AcylationA ProductA 4-Acyl-4,5,6,7-tetrahydro pyrazolo[1,5-a]pyrimidine AcylationA->ProductA Exocyclic amide Grignard Grignard Addition (RMgBr, then TFA) Boc->Grignard N4 activated Alkene 5-Substituted Dihydropyrimidine Grignard->Alkene Hemiaminal elimination RedAcyl Reduction & Acylation (Pd/C, H2 -> RCOCl) Alkene->RedAcyl ProductB 5-Substituted 4-Acyl pyrazolo[1,5-a]pyrimidine RedAcyl->ProductB C5-steric probe

Synthetic workflows for functionalizing the dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold.

Self-Validating Experimental Protocols

The following protocols are engineered to ensure high chemoselectivity and provide built-in validation checkpoints to prevent the propagation of failed intermediates.

Protocol 1: N4-Acylation via Chemoselective Lactam Reduction (Strategy A)

Causality & Design: The lactam carbonyl (C5) is highly stable. Standard reducing agents like LiAlH4​ are too harsh and risk cleaving the delicate pyrazole ring. Borane dimethyl sulfide ( BH3​⋅DMS ) is selected because it chemoselectively reduces amides to amines without affecting the aromatic pyrazole system.

Step-by-Step Methodology:

  • Reduction: Dissolve the lactam core (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to 0 °C.

  • Slowly add BH3​⋅DMS (3.0 eq) dropwise. Rationale: Excess borane is required to drive the reduction of the highly stable lactam to completion.

  • Reflux the mixture at 70 °C for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Withdraw a 10 µL aliquot, quench with MeOH, and analyze. The reaction is self-validating when the starting lactam peak (e.g., m/z 138 [M+H]+ ) is entirely replaced by the secondary amine mass ( m/z 124 [M+H]+ ).

  • Quenching: Cool to 0 °C and carefully quench with MeOH until effervescence ceases, followed by 1M HCl to break the boron-amine complex. Basify with 1M NaOH and extract with EtOAc.

  • Acylation: Dissolve the crude amine in anhydrous DCM. Add triethylamine (TEA, 2.5 eq) as an acid scavenger.

  • Add the desired acyl chloride (e.g., phenoxyacetyl chloride, 1.2 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Validation Checkpoint 2 (TLC/LC-MS): Confirm the disappearance of the highly polar amine baseline spot on TLC (DCM:MeOH 9:1) and the appearance of the target 4-acyl product.

Protocol 2: C5-Substitution via Grignard Addition (Strategy B)

Causality & Design: Direct addition of a Grignard reagent to the lactam will fail because the N4-proton is highly acidic ( pKa​≈15 ). The Grignard will simply deprotonate N4, forming a magnesium salt that drastically reduces the electrophilicity of the C5 carbonyl. Boc-protection is mandatory: it removes the acidic proton and simultaneously increases the electrophilicity of the lactam carbonyl.

Step-by-Step Methodology:

  • N4-Activation: Treat the lactam (1.0 eq) with Boc2​O (1.5 eq) and a catalytic amount of DMAP (0.1 eq) in DCM at room temperature for 12 hours to yield the N-Boc lactam.

  • Grignard Addition: Dissolve the N-Boc lactam in anhydrous THF at -78 °C. Slowly add the Grignard reagent ( RMgBr , 1.5 eq). Rationale: Low temperature prevents over-addition and ring-opening side reactions.

  • Stir for 1 hour, then quench with saturated aqueous NH4​Cl . Extract with EtOAc. The intermediate is a tertiary alcohol (acyl hemiaminal).

  • Elimination: Dissolve the crude hemiaminal in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Causality: TFA serves a dual purpose here. It deprotects the N-Boc group and protonates the C5-hydroxyl, turning it into a superior leaving group ( H2​O ) to drive an E1-type elimination, yielding the 5-substituted dihydropyrimidine double bond.

  • Validation Checkpoint 3 (LC-MS): The elimination is confirmed by a distinct mass shift. Look for the target mass minus 18 Da (loss of water) and minus 100 Da (loss of Boc).

  • Reduction & Final Acylation: Reduce the newly formed double bond using 10% Pd/C and H2​ (1 atm) in MeOH. Filter through Celite, concentrate, and subject the resulting C5-substituted secondary amine to the acylation conditions described in Protocol 1 (Step 6-8).

Quantitative SAR Data Analysis

Functionalizing the scaffold has profound effects on its biological activity. As demonstrated by Malosh et al. , modifying the N4 and C5 positions directly impacts the compound's ability to act as an mGlu5 PAM.

Table 1: Impact of Scaffold Functionalization on mGlu5 PAM Activity

CompoundStrategy UsedN4-Acyl Group (R)C5 SubstituentmGlu5 EC50​ (nM)Efficacy (Glu Max %)In Vivo AHL Efficacy
9a (VU0462807) Strategy APhenoxymethylH10065%High (MED: 3 mg/kg)
9r Strategy A2-ThiazolylH25724%Low
10a Strategy BPhenoxymethylMethyl> 10,000InactiveN/A
10b Strategy BPhenoxymethylPhenyl> 10,000InactiveN/A

Data Interpretation: The data clearly shows that while N4-acylation with a phenoxymethyl group (Compound 9a) yields a highly potent and efficacious PAM, any steric bulk introduced at the C5 position (Compounds 10a and 10b via Strategy B) completely abolishes activity. Mechanistically, α -substituents on the dihydropyrazolo[1,5-a]pyrimidine core disrupt the preferred amide conformation required to dock into the narrow allosteric binding pocket of the mGlu5 receptor .

References

  • Malosh, C., Turlington, M., Bridges, T. M., Rook, J. M., Noetzel, M. J., Vinson, P. N., ... & Lindsley, C. W. (2015). Acyl dihydropyrazolo[1,5-a]pyrimidinones as metabotropic glutamate receptor 5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(22), 5115-5120. URL:[Link]

  • Rook, J. M., et al. (2016). mGlu5 positive allosteric modulation normalizes synaptic plasticity defects and motor phenotypes in a mouse model of Rett syndrome. Human Molecular Genetics, 25(10), 1990–2004. URL:[Link]

  • Faria, J. V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 160–195. URL:[Link]

Application

Preclinical Application Note: In Vivo Evaluation Workflows for 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Derivatives

Executive Summary The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold is a highly privileged 5,6-bicyclic core utilized extensively in modern drug discovery. Its unique physicochemical properties make it an ideal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold is a highly privileged 5,6-bicyclic core utilized extensively in modern drug discovery. Its unique physicochemical properties make it an ideal structural foundation for central nervous system (CNS) agents—such as metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs)[1]—and selective ATP-competitive kinase inhibitors (e.g., c-Src, Trk, and Casein Kinase 2)[2].

However, the clinical translation of pyrazolo[1,5-a]pyrimidine derivatives has historically been complicated by species-specific oxidative metabolism, leading to idiosyncratic hepatotoxicity[3]. Therefore, evaluating this scaffold requires a dual-pillar in vivo strategy: robust neurobehavioral/efficacy modeling coupled with rigorous humanized bioactivation de-risking. This application note provides self-validating, step-by-step protocols for both pillars.

Pillar 1: Neuropharmacological Efficacy (mGlu5 PAMs)

Mechanistic Rationale & Causality

Derivatives such as 1-(2-(phenoxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethanone (VU0462807) have been optimized as mGlu5 PAMs for the treatment of schizophrenia[1]. In preclinical models, the positive symptoms of schizophrenia are mimicked using D-amphetamine, which induces massive presynaptic dopamine release, resulting in hyperlocomotion. Activation of mGlu5 potentiates NMDA receptor currents, restoring cortical glutamatergic tone and effectively counteracting the dopaminergic surge. The Acute Amphetamine-Induced Hyperlocomotion (AHL) assay is the gold standard for quantifying this antipsychotic-like efficacy.

Protocol 1: Acute Amphetamine-Induced Hyperlocomotion (AHL) Assay

This protocol is designed as a self-validating system. The inclusion of strict habituation phases and dual-control baselines ensures that reductions in locomotion are due to target engagement rather than off-target sedation.

Materials & Subjects:

  • Subjects: Male Sprague-Dawley rats (200–250 g).

  • Apparatus: Open-field arenas (40 × 40 × 30 cm) equipped with a 16 × 16 infrared photobeam grid (e.g., Med Associates).

Step-by-Step Methodology:

  • Environmental Acclimation: Transfer rats to the testing room 1 hour prior to the experiment. Maintain dim lighting (approx. 20–30 lux) and white noise (60 dB) to minimize stress-induced cortisol spikes, which can alter baseline dopamine kinetics.

  • Baseline Habituation: Place the rats into the open-field arenas for 30 minutes.

    • Causality: Rats naturally exhibit "novelty-induced hyperlocomotion." Allowing this to subside establishes a true baseline, ensuring that subsequent measurements reflect drug effects rather than exploratory behavior.

  • Pre-treatment (Test Compound): Administer the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivative (e.g., 3.0 mg/kg) via intraperitoneal (i.p.) injection. Return the animal to the arena for a 30-minute incubation period.

    • Causality: This 30-minute window aligns with the typical Tmax​ for acyl dihydropyrazolo-pyrimidinones, allowing the compound to cross the blood-brain barrier and occupy mGlu5 receptors prior to the amphetamine challenge[1].

  • Challenge Induction: Administer D-amphetamine sulfate (3.0 mg/kg, s.c.) to induce the hyperdopaminergic state.

  • Data Acquisition: Record ambulatory distance (cm) in 5-minute bins for 120 minutes using the automated photobeam software.

  • System Validation: The assay is only considered valid if the Vehicle + Amphetamine control group exhibits at least a 3-fold increase in total ambulatory distance compared to the Vehicle + Saline baseline group.

AHL_Workflow A 1. Acclimation (Male SD Rats) B 2. Habituation (30 min in chamber) A->B C 3. Pre-treatment (Test Compound i.p.) B->C D 4. Incubation (30 min for CNS entry) C->D E 5. Challenge (D-Amphetamine s.c.) D->E F 6. Data Acquisition (120 min tracking) E->F

Fig 1. Step-by-step workflow for the Amphetamine-Induced Hyperlocomotion (AHL) assay.

Pillar 2: ADME & Hepatotoxicity De-risking

Mechanistic Rationale & Causality

While the pyrazolo[1,5-a]pyrimidine core is highly effective for target binding, early analogs (e.g., 5-n-butyl-pyrazolo[1,5-a]pyrimidine) failed in clinical trials due to severe idiosyncratic hepatotoxicity[3]. Mechanistic studies revealed that human Cytochrome P450 1A2 (CYP1A2) oxidizes the scaffold into a highly reactive electrophilic intermediate that covalently binds to hepatic microsomal proteins. Because standard wild-type mice and rats possess different CYP architectures, they fail to predict this human-specific toxicity. Therefore, evaluating covalent binding in chimeric mice with humanized livers is a mandatory safety protocol[3].

Protocol 2: In Vivo Covalent Binding in Humanized Chimeric Mice

This protocol utilizes Accelerator Mass Spectrometry (AMS) to provide ultra-sensitive, self-validating quantification of protein adduction.

Materials & Subjects:

  • Subjects: TK-NOG mice engrafted with human hepatocytes.

  • Radioligand: [14C]-labeled 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one derivative.

Step-by-Step Methodology:

  • Chimerism Validation (Critical Step): Prior to dosing, draw 20 µL of blood and measure human serum albumin (hSA) via ELISA.

    • Causality: Only mice with hSA > 2.0 mg/mL are utilized. This threshold guarantees >70% human hepatocyte replacement, ensuring the metabolic profile accurately reflects human CYP1A2 activity[3].

  • Dosing: Administer the [14C]-labeled test compound (10 mg/kg) via intravenous (i.v.) tail vein injection.

  • Tissue Harvesting: Euthanize cohorts at 1h, 4h, and 24h post-dose. Immediately perfuse the liver with ice-cold saline to flush out circulating blood, preventing plasma protein adducts from contaminating the hepatic sample.

  • Subcellular Fractionation: Homogenize the liver tissue in phosphate buffer. Perform differential ultracentrifugation (100,000 × g for 60 mins) to separate the microsomal fraction (containing membrane-bound CYPs) from the cytosolic fraction.

  • Exhaustive Washing: Precipitate the microsomal proteins using 10% Trichloroacetic acid (TCA). Wash the resulting protein pellet sequentially with methanol and diethyl ether until no radioactivity is detected in the supernatant.

    • Causality: This exhaustive washing removes all non-covalently bound parent drug and stable metabolites. Any remaining radioactivity is definitively covalently bound to the protein matrix.

  • AMS Quantification: Convert the washed protein pellets to graphite and analyze via Accelerator Mass Spectrometry (AMS) to quantify the covalent binding burden (expressed as pmol equivalent/mg protein).

Bioactivation A 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Core B Hepatic CYP1A2 Oxidation (Humanized Chimeric Mice) A->B Phase I Metabolism C Reactive Electrophilic Intermediate B->C Bioactivation D Glutathione (GSH) Conjugation (Detoxification Pathway) C->D GSH Trapping E Covalent Binding to Microsomal Proteins (Hepatotoxicity Pathway) C->E Protein Adduction

Fig 2. CYP1A2-mediated bioactivation pathway of the pyrazolo[1,5-a]pyrimidine scaffold.

Quantitative Data Summary

The table below summarizes the in vivo profiles of key derivatives utilizing this scaffold, highlighting the balance between efficacy and metabolic liability.

Scaffold DerivativePrimary TargetIn Vivo Efficacy ModelMin. Effective Dose (MED)Metabolic / Bioactivation Liability
VU0462807 (Acyl dihydropyrazolo-pyrimidinone)mGlu5 (PAM)Amphetamine-Induced Hyperlocomotion (Rat)3.0 mg/kg (i.p.)Low (Optimized via phenoxymethyl substitution)
Compound 7f (2-Anilinopyrazolo-pyrimidine)c-Src KinaseMiddle Cerebral Artery Occlusion (MCAO, Rat)5.0 mg/kg (i.p.)Moderate (Requires rigorous PK monitoring)
5-n-butyl-pyrazolo[1,5-a]pyrimidine Unknown (Analgesic)N/A (Withdrawn from development)N/AHigh (Severe CYP1A2 Covalent Binding)

References

  • Stauffer, S. R., et al. "Acyl dihydropyrazolo[1,5-a]pyrimidinones as metabotropic glutamate receptor 5 positive allosteric modulators." Bioorganic & Medicinal Chemistry Letters (2015).[Link][1]

  • Yamazaki, H., et al. "Approach for in vivo protein binding of 5-n-butyl-pyrazolo[1,5-a]pyrimidine bioactivated in chimeric mice with humanized liver by two-dimensional electrophoresis with accelerator mass spectrometry." Chemical Research in Toxicology (2010).[Link][3]

  • Mukaiyama, H., et al. "Discovery of Novel 2-Anilinopyrazolo[1,5-a]pyrimidine Derivatives as c-Src Kinase Inhibitors for the Treatment of Acute Ischemic Stroke." Chemical and Pharmaceutical Bulletin (2007).[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Topic: Yield Optimization & Troubleshooting for 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Scaffolds Target Audience: Discovery Chemists, Process Researchers, and Drug Development Scientists Welcome to the Technical S...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Yield Optimization & Troubleshooting for 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Scaffolds Target Audience: Discovery Chemists, Process Researchers, and Drug Development Scientists

Welcome to the Technical Support Portal. The synthesis of the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one bicyclic core via the tandem Michael-lactamization of 1H-pyrazol-3-amine with acrylic acid derivatives is a highly regioselective-dependent process. This guide provides mechanistic insights, validated protocols, and diagnostic decision trees to help you overcome poor yields, isomer contamination, and stalled cyclizations.

Mechanistic Diagnostics: The Regioselectivity Challenge

The primary failure mode in synthesizing the 5(4H)-one isomer is the competitive formation of the 7(4H)-one byproduct. This divergence is dictated by the inherent nucleophilicity of the 1H-pyrazol-3-amine precursor.

  • Kinetic Control (Desired): The exocyclic primary amine is more nucleophilic but sterically hindered. Under mild, proton-shuttling conditions, it attacks the β -carbon of the acrylate first, followed by a rapid lactamization by the endocyclic nitrogen to yield the 5(4H)-one.

  • Thermodynamic Control (Undesired): Under strong basic conditions, the endocyclic nitrogen (which is more acidic) is deprotonated and acts as the primary nucleophile, leading to the 7(4H)-one isomer.

To improve the synthesis of fused pyrazoloazines, researchers must carefully control the solvent and base environment to favor the kinetic pathway[1].

Mechanism A 1H-pyrazol-3-amine + Methyl Acrylate B Kinetic Pathway (Exocyclic N-attack) A->B Pyridine/H2O 100°C C Thermodynamic Pathway (Endocyclic N-attack) A->C NaOEt/EtOH Reflux D Target: 5(4H)-one Isomer (High Yield) B->D Fast Lactamization E Byproduct: 7(4H)-one Isomer (Low Yield) C->E Slow Lactamization

Figure 1: Mechanistic divergence in the tandem Michael-lactamization of 3-aminopyrazole.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and the resulting regioselectivity based on established process optimization data.

Solvent SystemBase AdditiveTempTimeYield (5-one)Yield (7-one)Mechanistic Outcome
EthanolNaOEt (1.0 eq)80 °C8 h15%65%Thermodynamic control; endocyclic attack favored.
Acetic AcidNone110 °C12 h40%20%Acid-catalyzed; moderate regioselectivity, high degradation.
DMFK2CO3 (2.0 eq)90 °C16 h25%45%Poor solubility of intermediates; mixed isomer formation.
Pyridine / H₂O (1:1) None 100 °C 14 h 78% 12% Kinetic control; water assists proton transfer.

Self-Validating Experimental Protocol

To maximize the yield of the 5(4H)-one isomer, we recommend the Pyridine/Water co-solvent system. This method utilizes water as a proton shuttle to accelerate the Michael addition, while pyridine provides mild basicity without triggering thermodynamic equilibration[2].

Step 1: Reagent Preparation Dissolve 1H-pyrazol-3-amine (1.0 eq) in a 1:1 mixture of Pyridine and Deionized Water to achieve a 0.5 M concentration.

  • Causality & Validation: The solution must be completely homogeneous. If turbidity is observed, gently warm to 40 °C. Complete dissolution ensures uniform kinetic interaction.

Step 2: Electrophile Addition Add methyl acrylate (1.2 eq) dropwise over 10 minutes at room temperature.

  • Causality & Validation: Dropwise addition prevents localized exothermic spikes that can drive the reaction toward the thermodynamic 7-one isomer or cause bis-alkylation. The mixture should remain clear; premature precipitation indicates unwanted acrylate polymerization.

Step 3: Thermal Cyclization Heat the reaction mixture to 95–100 °C for 12–16 hours.

  • Causality & Validation: Monitor via LC-MS. You must observe a transient acyclic intermediate peak (Target [M+H]⁺ + 32 Da for the methyl ester) peaking at ~2 hours. This peak must seamlessly convert to the target [M+H]⁺ over the remaining 12 hours. If the intermediate persists, lactamization has stalled.

Step 4: Workup & Isolation Cool to room temperature and concentrate under reduced pressure to remove pyridine. Triturate the resulting sticky residue with cold ethanol/diethyl ether (1:3) to precipitate the product. Filter and dry under a vacuum.

Step 5: Structural Validation

  • Self-Validating Check: Run a 2D NMR (HMBC) on the isolated solid. The N-H proton of the 5-one isomer will show a strong ³J correlation to the carbonyl carbon (~170 ppm). If this correlation is missing, you have isolated the 7-one byproduct.

Troubleshooting Workflow & FAQs

When yields drop below 50%, utilize the following diagnostic decision tree to identify the failure mode based on LC-MS analysis of the crude reaction mixture.

Troubleshooting Start Issue: Low Yield of 5(4H)-one CheckLCMS Action: Analyze Crude by LC-MS Start->CheckLCMS Isomer Observation: High 7(4H)-one Isomer CheckLCMS->Isomer [M+H]+ matches target Intermediate Observation: Uncyclized Adduct CheckLCMS->Intermediate [M+H]+ = Target + 32 Degradation Observation: Oxidized Product CheckLCMS->Degradation [M+H]+ = Target - 2 Action1 Fix: Switch to Pyridine/H2O Avoid Strong Bases Isomer->Action1 Action2 Fix: Increase Temp to 100°C or Add Acid Catalyst Intermediate->Action2 Action3 Fix: Degas Solvent (N2) Avoid Prolonged Heating Degradation->Action3

Figure 2: Diagnostic decision tree for resolving low yields and side reactions.

Frequently Asked Questions

Q: My LC-MS shows the correct [M+H]⁺ mass, but NMR confirms I have synthesized the 7(4H)-one isomer. How do I correct this? A: You are operating under thermodynamic control. This usually happens if you are using a strong base (like NaOEt or KOtBu) or if your reaction temperature is too high during the initial Michael addition step. Switch to the Pyridine/H₂O protocol described above. The water acts as a proton shuttle, lowering the activation energy for the kinetic exocyclic amine attack.

Q: The reaction stalls, and LC-MS shows a massive peak at [M+H]⁺ + 32 Da. What is this? A: This is the uncyclized acyclic intermediate (the methyl ester Michael adduct). The initial Michael addition is fast, but the subsequent lactamization requires overcoming a conformational barrier to form the 6-membered ring. Fix: Ensure your heating block is accurately reaching 100 °C. If the reaction still stalls, adding a catalytic amount of acetic acid (0.1 eq) can help activate the ester carbonyl for nucleophilic attack by the ring nitrogen.

Q: I am observing a major byproduct with a mass 2 Da lower than my target. Why is my product degrading? A: Your 6,7-dihydro system is undergoing auto-oxidation to form the fully aromatic pyrazolo[1,5-a]pyrimidin-5-one. This scaffold is highly susceptible to atmospheric oxidation, especially under basic conditions at elevated temperatures. Fix: Thoroughly degas your solvents by sparging with N₂ for 15 minutes prior to the reaction, and run the cyclization under a strict inert atmosphere. Do not exceed 16 hours of heating.

References

  • Acyl dihydropyrazolo[1,5-a]pyrimidinones as metabotropic glutamate receptor 5 positive allosteric modulators - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Solubility

Welcome to the Application Scientist Support Portal. Working with fused bicyclic heterocycles like 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one often presents significant solvent compatibility challenges in drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with fused bicyclic heterocycles like 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one often presents significant solvent compatibility challenges in drug discovery and assay development. This guide is designed to help researchers and medicinal chemists systematically overcome DMSO solubility hurdles by understanding the physical chemistry of the compound, without compromising molecular integrity or downstream assay validity.

Diagnostic Workflow for DMSO Solubilization

Before altering your experimental design or abandoning a compound batch, follow this self-validating decision matrix to achieve complete dissolution safely.

DMSOSolubility Start Dry Powder: 6,7-dihydropyrazolo[1,5-a] pyrimidin-5(4H)-one AddDMSO Add 100% Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Check1 Soluble? AddDMSO->Check1 HeatVortex Vortex & Heat (37°C) for 15 mins Check1->HeatVortex No Success Store Aliquots at -20°C (Desiccated) Check1->Success Yes Check2 Soluble? HeatVortex->Check2 Sonicate Bath Sonication (15-30 mins) Check2->Sonicate No Check2->Success Yes Check3 Soluble? Sonicate->Check3 Dilute Dilute to 1 mM Stock or Use Co-solvents Check3->Dilute No Check3->Success Yes Dilute->Success Proceed with Caution

Workflow for troubleshooting DMSO solubility of pyrazolo-pyrimidine derivatives.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one so difficult to dissolve in 100% DMSO? A1: The physical properties of the compound dictate its solubility behavior. The 5(4H)-one moiety is a lactam (cyclic amide). In the solid state, lactams form highly stable, tightly packed crystal lattices driven by strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor of adjacent molecules[1]. While DMSO is an excellent hydrogen bond acceptor, it lacks the ability to act as a hydrogen bond donor. If the thermodynamic energy required to break the compound's crystal lattice exceeds the solvation energy provided by DMSO, the compound remains insoluble[2].

Q2: My compound dissolved initially, but I observed precipitation after storing it in the -20°C freezer. Why did this happen? A2: This is a classic consequence of water absorption and freeze-thaw-induced nucleation. DMSO is highly hygroscopic; when a stock vial is opened to the atmosphere, it rapidly absorbs ambient moisture. The introduction of even minute quantities of water dramatically lowers the solvating power of DMSO for hydrophobic compounds, causing them to crash out[3]. Furthermore, repeated freeze-thaw cycles provide the activation energy necessary for the compound to nucleate and crystallize into a lower-energy, less soluble polymorph[3].

Q3: Is it safe to use heat and sonication to force dissolution, and how do these methods actually work? A3: Yes, when applied within controlled limits. Heating the solution (typically to 37°C–50°C) provides the kinetic energy necessary to overcome the intermolecular forces holding the crystal lattice together[2]. Sonication utilizes high-frequency sound waves to create acoustic cavitation—the rapid formation and collapse of microscopic bubbles in the solvent. This collapse generates localized, microscopic gradients of intense heat and pressure that mechanically shear and break apart compound aggregates without significantly raising the bulk temperature of the solution[3].

Q4: What should I do if the compound "crashes out" when diluted from the DMSO stock into an aqueous assay buffer? A4: "Crashing out" occurs due to the sudden shift in solvent polarity, which drops the compound's thermodynamic solubility below your target assay concentration[2]. To mitigate this, avoid performing serial dilutions in aqueous buffers. Instead, perform all serial dilutions in 100% DMSO, and make a single, rapid dilution step into the final aqueous assay buffer[4]. Ensure rapid mixing (e.g., vortexing) during the addition to prevent localized micro-environments of high compound concentration that initiate precipitation[2]. If issues persist, you may need to lower the initial stock concentration to 1 mM[5].

Quantitative Impact of Solubilization Strategies

When troubleshooting, it is vital to understand how your intervention impacts downstream applications. Use the table below to select the most appropriate strategy for your specific assay requirements.

Solubilization StrategyMechanism of ActionAssay CompatibilityRecommended Operational Limit
Thermal Agitation (37°C - 50°C) Increases kinetic energy to overcome crystal lattice forces.High≤ 50°C for 15 mins (Cool to RT before assay).
Acoustic Cavitation (Sonication) Mechanical shearing of aggregates via localized pressure/temperature gradients.High15–30 minutes in a bath sonicator.
Lower Stock Concentration (1 mM) Operates within the thermodynamic solubility limit of the fragment/compound.Medium (Requires higher volume)Final assay DMSO must remain < 1% v/v.
Co-solvent Addition (e.g., DMAc) Disrupts specific H-bond networks unaddressed by pure DMSO.Low to MediumHighly dependent on cell line/enzyme toxicity.

Standard Operating Procedure: Step-by-Step Solubilization

Objective: To achieve a homogenous, stable 10 mM stock solution of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one in DMSO while preserving structural integrity.

  • Step 1: Thermal Equilibration. Allow both the lyophilized compound powder and a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature (20-25°C) in a desiccator. Causality: This prevents condensation of atmospheric moisture onto the cold reagents, which would immediately compromise the solvent's capacity.

  • Step 2: Solvent Addition. Weigh the required mass of the compound into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Step 3: Mechanical Dispersion. Cap the vial tightly and vortex vigorously for 2 to 5 minutes to disperse the powder and maximize the solvent-solute surface area[2].

  • Step 4: Thermal Disruption (If undissolved). Place the vial in a water bath set to 37°C for 15 minutes. Visually inspect against a light source for particulate matter.

  • Step 5: Cavitation (If undissolved). Transfer the vial to a bath sonicator. Sonicate for 15 minutes. Scientist Tip: Ensure the water level in the sonicator matches the liquid level in the vial for optimal acoustic wave transfer[3].

  • Step 6: Aliquoting and Storage (Self-Validating Check). Once complete dissolution is confirmed (solution is entirely optically clear), immediately divide the stock into single-use aliquots (e.g., 10-50 µL) in tightly sealed tubes. Store at -20°C or -80°C. Never subject the main stock to repeated freeze-thaw cycles[3].

References

  • MDPI. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules. URL:[Link]

  • MedCrave. "Solubility: a speed–breaker on the drug discovery highway." MedCrave Online. URL:[Link]

  • Ziath. "Samples in DMSO: What an end user needs to know." Ziath Compound Management. URL: [Link]

  • RSC Publishing. "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

This technical support guide provides in-depth purification strategies and troubleshooting advice for researchers working with 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one and its derivatives. The inherent polarity and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth purification strategies and troubleshooting advice for researchers working with 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one and its derivatives. The inherent polarity and structural characteristics of this N-heterocyclic scaffold present unique challenges that require a systematic and well-informed approach to achieve high purity. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address issues encountered during experimental work.

Section 1: Method Selection - Frequently Asked Questions

This section addresses the initial and most critical decisions in developing a purification strategy, guiding the user from a crude reaction mixture to a highly purified final compound.

Q1: What is the best starting point for purifying a newly synthesized batch of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one?

For N-heterocyclic compounds like pyrazolopyrimidinones, Normal-Phase Flash Chromatography using silica gel is the most logical and widely practiced starting point.[1][2]

Causality: The pyrazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms and a carbonyl group, rendering it moderately to highly polar. This polarity facilitates strong interactions (primarily hydrogen bonding and dipole-dipole interactions) with the highly polar silanol groups (Si-OH) on the surface of silica gel.[3] This interaction allows for effective separation from less polar starting materials and nonpolar byproducts using a non-polar mobile phase. Flash chromatography is preferred over traditional gravity-fed column chromatography for its significant advantages in speed and resolution.[1]

Q2: How do I select the right mobile phase for normal-phase purification?

The optimal mobile phase should be determined empirically using Thin-Layer Chromatography (TLC) before committing to a large-scale column.[1][2]

Rationale: TLC is a rapid, low-cost microcosm of column chromatography. It allows you to screen multiple solvent systems to find one that provides good separation between your target compound and impurities. The goal is to find a system where the Rf (retention factor) value of your desired compound is between 0.2 and 0.4 .[1] An Rf in this range typically translates well to a column separation, ensuring the compound does not elute too quickly (co-eluting with nonpolar impurities) or remain stuck to the column.

Commonly Effective Solvent Systems:

  • Gradients of Ethyl Acetate in Hexane or Heptane[1][4]

  • Gradients of Methanol in Dichloromethane (DCM)[1]

  • Gradients of Methanol in Ethyl Acetate[1]

Q3: My compound shows poor retention even in 100% ethyl acetate. What should I try next?

If your compound is too polar for traditional normal-phase systems, your next step should be to evaluate Reverse-Phase Chromatography (RPC) .

Causality: RPC operates on the opposite principle of NPC; it uses a non-polar stationary phase (typically silica gel bonded with C18 alkyl chains) and a polar mobile phase (usually water mixed with acetonitrile or methanol).[3][5] Separation is driven by hydrophobic interactions. While seemingly counterintuitive for a polar molecule, many pyrimidinone derivatives possess sufficient nonpolar surface area to be retained and separated effectively in RPC.[2][6] This method is particularly powerful for separating polar compounds from highly polar impurities or salts.

Q4: My compound elutes in the void volume (shows no retention) on a C18 reverse-phase column. What are my options?

For very polar compounds that are not retained by standard RPC, two excellent alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) .

  • HILIC: This technique is specifically designed for highly polar, hydrophilic compounds.[2] HILIC uses a polar stationary phase (similar to normal-phase, e.g., bare silica, diol, or amide phases) but with a reverse-phase type mobile phase—a high concentration of an organic solvent like acetonitrile with a small percentage of an aqueous buffer.[2][7] This creates an aqueous layer on the stationary phase surface into which polar analytes can partition, thus enabling retention.

  • SFC: SFC is an increasingly popular "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase, which behaves as a non-polar solvent.[8] A polar organic co-solvent, such as methanol, is added to increase the mobile phase strength and elute compounds.[8][9] SFC provides the selectivity of normal-phase chromatography but with the speed and low viscosity of gas chromatography, often resulting in faster and more efficient separations than HPLC.[9] It is highly effective for purifying polar heterocyclic compounds.

Q5: My compound is chiral. How can I separate the enantiomers?

Enantiomeric separation requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[][11][12]

Mechanism: CSPs, most commonly polysaccharide-based (e.g., derivatized cellulose or amylose), create stereospecific binding pockets.[13] The two enantiomers of your compound will have different affinities for these pockets, leading to different retention times and thus, separation. SFC is often the preferred technique for preparative chiral separations due to its high throughput, reduced solvent consumption, and ease of product recovery.[9][]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification process.

  • Problem: My compound is streaking badly or showing severe peak tailing on a silica gel column.

    • Likely Cause: Strong, non-ideal interactions between the basic nitrogen atoms in your pyrazolopyrimidinone core and acidic silanol groups (Si-OH) on the silica surface. This can also be caused by overloading the column.

    • Solution 1: Add a Basic Modifier. Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine into your mobile phase.[7] These bases will preferentially interact with the acidic silanol sites, "deactivating" them and allowing your compound to elute more symmetrically.

    • Solution 2: Switch to a Deactivated Stationary Phase. Consider using an amino-functionalized or diol-functionalized silica gel, which has fewer accessible acidic sites.

    • Solution 3: Reduce Column Loading. Overloading saturates the stationary phase, leading to poor peak shape. A general rule of thumb is a silica-to-crude sample weight ratio of 30:1 to 50:1.[2]

  • Problem: My compound is insoluble in the initial non-polar mobile phase (e.g., 100% Hexane) for column loading.

    • Likely Cause: The high polarity of your compound makes it immiscible with non-polar solvents.

    • Solution: Use a "Dry Loading" Technique. [7] Dissolve your crude product in a minimal amount of a strong, volatile solvent in which it is highly soluble (e.g., DCM, Methanol, or Acetone). Add a small amount of silica gel (or an inert support like Celite®) to this solution to form a paste. Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be carefully loaded onto the top of your pre-packed column bed. This ensures your compound is introduced to the column in a concentrated band without the use of a strong solvent that would ruin the initial separation.

  • Problem: I suspect my compound is degrading on the silica column.

    • Likely Cause: Some N-heterocyclic structures can be sensitive to the acidic nature of standard silica gel.[2]

    • Solution 1: Neutralize the Silica. Pre-treat the column by flushing it with a mobile phase containing 1% triethylamine before loading your sample. This passivates the acidic sites.

    • Solution 2: Minimize Contact Time. Use flash chromatography to reduce the time your compound spends on the column.[1] Work quickly and avoid letting the column sit for extended periods.

    • Solution 3: Use an Alternative Stationary Phase. Consider using a more neutral stationary phase like alumina (neutral or basic grade) or switching to a reverse-phase method.

  • Problem: How do I remove modifiers like triethylamine (TEA) or trifluoroacetic acid (TFA) from my purified product?

    • For TEA (Basic Modifier): TEA is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure on a rotary evaporator.[7] Alternatively, perform a liquid-liquid extraction by dissolving the product in an organic solvent (e.g., DCM or Ethyl Acetate) and washing it with a dilute aqueous acid solution (e.g., 1% HCl), provided your compound is stable to acid.[7]

    • For TFA (Acidic Modifier): If using reverse-phase with TFA, it can form a salt with your compound. Removal can be achieved by dissolving the sample in an organic solvent and washing with a dilute aqueous basic solution (e.g., saturated sodium bicarbonate), followed by a brine wash. Ensure your compound is stable to base. Lyophilization from a solution containing a small amount of HCl can sometimes displace the TFA to form the more easily handled HCl salt.

Section 3: Data & Visualization

Table 1: Comparison of Primary Chromatography Modes
FeatureNormal-Phase (NPC)Reverse-Phase (RPC)Hydrophilic Interaction (HILIC)Supercritical Fluid (SFC)
Stationary Phase Polar (Silica, Alumina)Non-Polar (C18, C8)Polar (Silica, Amide, Diol)Various (Chiral/Achiral)
Mobile Phase Non-Polar (Hexane/EtOAc)Polar (Water/ACN, Water/MeOH)High Organic + small % AqueousSupercritical CO₂ + Polar Co-solvent
Best For Primary purification of moderately polar compounds.[1][2]Polar compounds with some hydrophobic character; resolving polar impurities.[2][5]Very polar, hydrophilic compounds not retained in RPC.[2][7]Fast, efficient achiral and chiral separations; "Green" alternative.[8][9]
Key Advantage Low cost, well-understood, good for removing non-polar impurities.Excellent for aqueous-soluble samples, highly reproducible.[3]Excellent retention of very polar analytes.[2]High speed, low solvent waste, ideal for preparative scale.[9][14]
Common Issue Peak tailing with basic compounds; sample insolubility.[2][7]Poor retention of very polar compounds.[15]Requires careful equilibration; sensitive to water content.[2]Requires specialized equipment; sample solubility can be challenging.[9]
Diagrams and Workflows

Purification_Workflow start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node A Crude 6,7-dihydropyrazolo [1,5-a]pyrimidin-5(4H)-one B Develop Method using TLC A->B C Is Rf 0.2-0.4 with good separation? B->C D Perform Normal-Phase Flash Chromatography C->D Yes G Evaluate Reverse-Phase (C18, Water/ACN) C->G No (Too Polar) E Is compound pure? D->E F Pure Product E->F Yes E->G No (Co-elution) K Consult Specialist H Good retention and separation? G->H H->D Yes (Run Prep RPC) I Evaluate HILIC or SFC H->I No (No Retention) J Problem Solved I->J

Caption: Decision workflow for selecting the primary purification method.

Troubleshooting_Workflow problem_node problem_node cause_node cause_node solution_node solution_node result_node result_node P1 Problem: Peak Tailing in NPC C1 Likely Cause: Acidic Silanol Sites P1->C1 S1A Add 1% TEA to Mobile Phase C1->S1A S1B Use Amino-functionalized Silica Column C1->S1B S1C Reduce Sample Load C1->S1C R1 Symmetric Peak S1A->R1 S1B->R1 S1C->R1 P2 Problem: No Retention in RPC C2 Likely Cause: Compound is Too Polar P2->C2 S2A Switch to HILIC Method C2->S2A S2B Switch to SFC Method C2->S2B R2 Good Retention S2A->R2 S2B->R2

Caption: Troubleshooting workflow for common purification issues.

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal-Phase) with Dry Loading

This protocol is a standard procedure for purifying moderately polar compounds like the target molecule.

  • Stationary Phase Preparation: Select a flash silica gel column of an appropriate size (aim for a 30:1 to 50:1 ratio of silica weight to crude sample weight).[2]

  • Column Packing: Pack the column using a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane). Use positive pressure to ensure a tightly packed, stable bed. Do not let the silica bed run dry.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude material (e.g., 1 gram) in a minimal volume of a strong solvent (e.g., 5-10 mL of DCM or MeOH).

    • Add 2-3 grams of silica gel to the solution.

    • Using a rotary evaporator, carefully remove all solvent until a fine, free-flowing powder is obtained.

  • Sample Loading: Carefully add the silica-adsorbed sample powder to the top of the packed column, creating a flat, even layer. Gently add a small layer of sand or a frit on top to prevent disturbance of the sample bed.

  • Elution: Begin elution with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to the gradient determined by your initial TLC analysis. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions of a suitable volume. Monitor the elution of your compound using TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to obtain the purified compound.[1]

References

  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). BenchChem.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. (n.d.). BenchChem.
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Chromatography A, 1142(1), 103-109. [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3362. [Link]

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. (n.d.). BenchChem.
  • Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters. Retrieved April 3, 2026, from [Link]

  • Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography. (2002). Journal of Chromatography A, 942(1-2), 1-10. [Link]

  • Gavrin, L. K., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. Scientific Reports, 10(1), 10552. [Link]

  • Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography. (2002). Journal of Chromatography A, 942(1-2), 1-10. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Chromatography Today. Retrieved April 3, 2026, from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). Molecules, 26(21), 6675. [Link]

  • A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. (2026). LCGC North America. Retrieved April 3, 2026, from [Link]

  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. (2020). ChemMedChem, 15(16), 1541-1550. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules, 27(19), 6523. [Link]

  • Natural Products Purification with SFC. (2023). Teledyne ISCO. Retrieved April 3, 2026, from [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved April 3, 2026, from [Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. (2024). ACS Omega, 9(10), 11957-11965. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Retrieved April 3, 2026, from [Link]

  • Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. (1976). Clinical Chemistry, 22(9), 1497-1502. [Link]

  • INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. (2023). World Bulletin of Management and Law. Retrieved April 3, 2026, from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved April 3, 2026, from [Link]

  • 6,7-DIHYDROPYRAZOLO[1,5-a]PYRAZIN-4(5H)-ONE COMPOUNDS AND THEIR USE AS NEGATIVE ALLOSTERIC MODULATORS OF MGLUR2 RECEPTORS. (n.d.). Google Patents.
  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cyste. (2024). ChemRxiv. Retrieved April 3, 2026, from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). bioRxiv. Retrieved April 3, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved April 3, 2026, from [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (2018). New Journal of Chemistry, 42(20), 16867-16874. [Link]

  • 6,7-DIHYDRO-4H-PYRAZOLO[1,5-A]PYRAZINE AND 6,7-DIHYDRO-4H-TRIAZOLO[1,5-A]PYRAZINE COMPOUNDS FOR THE TREATMENT OF INFECTIOUS DISE. (2017). Google Patents.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances, 15(1), 1-20. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Advances, 15(1), 1-20. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(1), 221. [Link]

  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses Procedure. Retrieved April 3, 2026, from [Link]

Sources

Optimization

Minimizing side reactions during 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one synthesis

Welcome to the technical support guide for the synthesis of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis is not without challenges, often plagued by side reactions that can complicate purification and reduce yields.

This guide provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on the causal chemistry to empower you to troubleshoot effectively.

General Synthesis Overview

The most common and direct route to the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core involves the condensation of a 3-amino-1H-pyrazole with a suitable β-keto ester, such as ethyl acetoacetate, or a related 1,3-dicarbonyl compound.[2][3] The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization with subsequent dehydration.

General_Synthesis cluster_reactants Starting Materials cluster_process Reaction 3_Aminopyrazole 3-Amino-1H-pyrazole Intermediate Enamine Intermediate 3_Aminopyrazole->Intermediate + Beta_Keto_Ester β-Keto Ester (e.g., Ethyl Acetoacetate) Beta_Keto_Ester->Intermediate Product 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Intermediate->Product Intramolecular Cyclization (Heat, Acid/Base)

Caption: General reaction scheme for pyrazolopyrimidinone synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My reaction is giving a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

Answer: This is the most common challenge in this synthesis and stems from the different nucleophilic sites on the 3-amino-1H-pyrazole. The aminopyrazole has two ring nitrogens (N1 and N2) and an exocyclic amino group (-NH2). While the desired reaction involves the exocyclic amine attacking the ketone and the N2 ring nitrogen attacking the ester to form the pyrazolo[1,5-a]pyrimidine, a competing reaction can occur.

The Primary Side Reaction: Formation of Pyrazolo[3,4-b]pyridines

If the initial attack occurs at the exocyclic amine but the subsequent cyclization involves the N1 nitrogen, or if the initial attack is from the N2 nitrogen, different isomeric fused systems can form. The most frequently observed isomeric byproduct is a pyrazolo[3,4-b]pyridine derivative.[4]

Causality and Mechanism: The regioselectivity is dictated by the relative nucleophilicity of the nitrogen atoms and the reaction conditions. The exocyclic amino group is generally the most nucleophilic site for the initial attack on the β-keto ester. The crucial step is the subsequent intramolecular cyclization.

Regioselectivity_Issue Reactants 3-Aminopyrazole + β-Keto Ester Intermediate Common Enamine Intermediate Reactants->Intermediate Condensation DesiredProduct Desired Product 6,7-Dihydropyrazolo [1,5-a]pyrimidin-5(4H)-one Intermediate->DesiredProduct Cyclization via N2 (Thermodynamically Favored) UndesiredProduct Isomeric Byproduct Pyrazolo[3,4-b]pyridin-6-one Intermediate->UndesiredProduct Cyclization via N1 (Kinetically Possible)

Caption: Competing cyclization pathways leading to regioisomers.

Solutions to Improve Regioselectivity:

  • Reaction Conditions:

    • Acid Catalysis: Performing the reaction in the presence of an acid catalyst like acetic acid or polyphosphoric acid (PPA) often favors the formation of the desired pyrazolo[1,5-a]pyrimidine isomer.[4] The acid protonates the intermediate, which can direct the cyclization pathway.

    • High Temperature: Thermal cyclization, often in a high-boiling solvent like Dowtherm A or diphenyl ether, is a classic method to drive the reaction towards the thermodynamically more stable pyrazolo[1,5-a]pyrimidine product.[5][6] This is analogous to the conditions used in the Gould-Jacobs quinoline synthesis.[7][8]

  • Choice of Reagents:

    • Using β-alkoxyacrylates (e.g., ethyl 3-ethoxyacrylate) instead of β-keto esters can provide better regiocontrol.[5] The reaction with these reagents often proceeds cleanly via an initial Michael addition of the exocyclic amine, followed by cyclization.[9]

ConditionFavored ProductRationaleReference
High Temperature (e.g., 250 °C) Pyrazolo[1,5-a]pyrimidineDrives reaction to thermodynamic product.[5][6]
Acid Catalysis (PPA, AcOH) Pyrazolo[1,5-a]pyrimidineDirects cyclization pathway.[4]
Strong Base (e.g., NaOEt) Can lead to mixtures or other isomers.May favor kinetic products.[10]
Question 2: My reaction is clean, but the final cyclization step is sluggish and gives low yields. How can I drive it to completion?

Answer: This issue indicates that the intermediate enamine (the acyclic adduct) is stable under your reaction conditions and the energy barrier for the intramolecular cyclization is not being overcome.

Causality: The cyclization step involves the nucleophilic attack of a pyrazole ring nitrogen onto an ester or amide carbonyl. This is often the rate-limiting step and requires sufficient thermal energy or activation by a catalyst. If the temperature is too low or the solvent is not appropriate, the reaction will stall.

Solutions to Promote Cyclization:

  • Increase Thermal Energy: This is the most direct approach.

    • High-Boiling Solvents: Switch from lower-boiling solvents like ethanol or DMF to a high-boiling solvent such as diphenyl ether or Dowtherm A and heat to 200-250 °C.[5] The reaction is often complete within a few hours at these temperatures.

    • Microwave Irradiation: Microwave-assisted synthesis is highly effective for this transformation.[1][6] It can dramatically reduce reaction times from hours to minutes by efficiently heating the polar intermediates and promoting cyclization.[11]

  • Catalysis:

    • Base-Mediated Cyclization: For certain substrates, a strong, non-nucleophilic base can facilitate the deprotonation of the pyrazole NH, increasing the nucleophilicity of the N2 nitrogen and promoting its attack on the ester carbonyl. However, care must be taken as strong bases can also promote side reactions.[12]

    • Lewis Acid Catalysis: In some modern protocols, Lewis acids are used to activate the carbonyl group of the ester, making it more electrophilic and susceptible to nucleophilic attack by the ring nitrogen.

Optimized Protocol: High-Temperature Thermal Cyclization

This protocol is a robust method for synthesizing the target compound, prioritizing yield and regioselectivity.

  • Step 1: Formation of the Intermediate:

    • In a round-bottom flask, combine 3-amino-1H-pyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid.

    • Heat the mixture to reflux (approx. 120 °C) for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the aminopyrazole is consumed.

    • Allow the mixture to cool and evaporate the acetic acid under reduced pressure. The resulting crude enamine intermediate can be used directly in the next step.

  • Step 2: Thermal Cyclization:

    • To the flask containing the crude intermediate, add a high-boiling solvent such as Dowtherm A (enough to create a stirrable slurry).

    • Heat the suspension to 250 °C under a nitrogen atmosphere for 1-2 hours.[5] The reaction mixture will become a clear solution and then a precipitate may form as the product is generated.

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with a non-polar solvent like hexanes to precipitate the product fully.

    • Filter the solid, wash with hexanes, and dry under vacuum to afford the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one.

Question 3: My reaction produces a dark, tarry substance, and I have difficulty isolating my product.

Answer: The formation of tar or polymeric material is typically a sign of thermal decomposition or unwanted polymerization side reactions. This often occurs when reaction temperatures are too high for extended periods or when reactive impurities are present.

Causality:

  • Decomposition: The starting materials or the product itself may be unstable at the high temperatures required for cyclization, especially in the presence of acid or base catalysts.

  • Michael Addition Polymerization: If using α,β-unsaturated keto esters, self-polymerization or polymerization with the aminopyrazole can occur under certain conditions.

  • Oxidation: At high temperatures, oxidation of the electron-rich heterocyclic systems can occur if air is not excluded.

Solutions to Prevent Tar Formation:

  • Purity of Starting Materials: Ensure your 3-aminopyrazole and β-keto ester are pure. Impurities can initiate polymerization.

  • Strict Temperature Control: Do not overshoot the target temperature. Use a temperature controller and ensure even heating.

  • Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Reduced Reaction Time: Use microwave synthesis to shorten the exposure to high temperatures significantly.[11] What might take 2 hours at 250 °C conventionally could take only 15-20 minutes in a microwave reactor, minimizing decomposition.

  • Solvent-Free Conditions: Some modern methods utilize solvent-free or neat reaction conditions, sometimes under ultrasound irradiation, which can lead to cleaner reactions and simpler workups.[13][14]

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Yes Impure Impure Product / Byproducts Problem->Impure Yes Tar Tarry Mixture Problem->Tar Yes Success Successful Synthesis Problem->Success No CheckTemp Is Temp > 200°C? LowYield->CheckTemp AnalyzeByproducts Analyze Byproducts (LCMS/NMR) Impure->AnalyzeByproducts CheckAtmosphere Using Inert Atmosphere? Tar->CheckAtmosphere IncreaseTemp Action: Increase Temp or Use Microwave CheckTemp->IncreaseTemp No CheckPurity Check Starting Material Purity CheckTemp->CheckPurity Yes Isomer Isomeric Byproduct? AnalyzeByproducts->Isomer UseAcid Action: Use Acid Catalyst (e.g., PPA) Isomer->UseAcid Yes OtherImpurity Other Impurities Isomer->OtherImpurity No UseInert Action: Use N2/Ar CheckAtmosphere->UseInert No ReduceTime Action: Reduce Reaction Time (Consider Microwave) CheckAtmosphere->ReduceTime Yes

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

References

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Available from: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non. Periodica Polytechnica. Available from: [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. Available from: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available from: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available from: [Link]

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  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available from: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available from: [Link]

  • Synthesis of 7-aryl-6,7-dihydrotetrazolo[1,5-a]pyrimidin-5(4H)-ones. The Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. ACS Publications. Available from: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available from: [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. Available from: [Link]

  • 6,7-DIHYDROPYRAZOLO[1,5-a]PYRAZIN-4(5H)-ONE COMPOUNDS AND THEIR USE AS NEGATIVE ALLOSTERIC MODULATORS OF MGLUR2 RECEPTORS. Google Patents.
  • Chemical Reactions of 2Methyl5,7-diphenyl-6,7-dihydropyrazolo[1,5- a ]pyrimidine. ResearchGate. Available from: [Link]

  • The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. ResearchGate. Available from: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available from: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction temperature and time for 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Technical Support Center: 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Synthesis Welcome to the technical support resource for the synthesis of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Synthesis

Welcome to the technical support resource for the synthesis of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction parameters and troubleshooting common experimental challenges. Our focus is on the critical interplay of reaction temperature and time to maximize yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core?

The synthesis is typically achieved through a cyclocondensation reaction. The most common pathway involves the reaction of a 3-amino-1H-pyrazole with a suitable three-carbon Michael acceptor, such as ethyl acrylate or acrylic acid. The reaction proceeds via an initial Michael addition of the exocyclic amino group of the pyrazole to the α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and condensation to form the fused dihydropyrimidinone ring system.[1][2][3][4] The regioselectivity of the cyclization is a key aspect, where the ring closure occurs at the endocyclic nitrogen of the aminopyrazole.[3]

Q2: What is a typical starting point for reaction temperature and time?

A general starting point for optimization is to perform the reaction in a solvent like ethanol or DMF at a temperature ranging from 60°C to 110°C.[5][6][7] Many related pyrimidine syntheses show optimal conditions between 80°C and 100°C.[5] Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific substrates, catalyst, and temperature.[8][9][10] It is crucial to monitor the reaction's progress rather than relying on a fixed duration.[5][8]

Q3: Can the product degrade at elevated temperatures?

Yes, thermal degradation is a significant concern. Excessively high temperatures can lead to decomposition of the desired product and the formation of byproducts.[11] While the pyrazolopyrimidine core is relatively stable, related heterocyclic compounds like dihydropyridines are known to undergo aromatization or other decomposition pathways under thermal stress.[12][13] It is advisable to determine the minimum temperature required for an efficient reaction rate to avoid degradation.

Q4: How critical is the purity of my starting materials, particularly the 3-aminopyrazole?

Starting material purity is paramount. Impurities in the 3-aminopyrazole or the acrylate derivative can inhibit the reaction, lead to the formation of difficult-to-remove side products, and ultimately lower the yield and purity of the final compound.[11] We recommend verifying the purity of all reactants by NMR or LC-MS before commencing the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the optimization process.

Problem 1: Low or No Product Yield

A low yield is a frequent challenge. The following decision pathway and table outline potential causes and corrective actions.

G start Low / No Yield Detected (via TLC/LC-MS) temp Increase Temperature Incrementally (e.g., 80°C -> 90°C -> 100°C) start->temp no_improvement1 No Improvement temp->no_improvement1 No Change success Yield Improved Proceed to Optimization temp->success Conversion Observed time Increase Reaction Time (Monitor every 2-4 hours) no_improvement2 No Improvement time->no_improvement2 No Change time->success Conversion Observed catalyst Evaluate Catalyst (Is one needed? Is it active?) no_improvement3 No Improvement catalyst->no_improvement3 No Change catalyst->success Improvement Seen solvent Change Solvent (e.g., EtOH -> DMF, or solvent-free) no_improvement4 No Improvement solvent->no_improvement4 No Change solvent->success Improvement Seen reagents Verify Reagent Purity & Stoichiometry no_improvement1->time no_improvement2->catalyst no_improvement3->solvent no_improvement4->reagents

Caption: Troubleshooting workflow for low product yield.

Possible Cause Explanation & Recommended Action
Suboptimal Temperature The reaction may lack the necessary activation energy. Action: Gradually increase the temperature in 10°C increments (e.g., from 80°C to 110°C). Monitor by TLC/LC-MS at each step to find the "sweet spot" where the reaction proceeds efficiently without significant byproduct formation.[11][14]
Insufficient Reaction Time The reaction may simply be slow under the chosen conditions. Action: Extend the reaction time, taking aliquots for analysis every 2-4 hours. Plot conversion vs. time to determine when the reaction plateaus.[5]
Catalyst Issues While some variations of this reaction can proceed without a catalyst, an acid or base catalyst can be beneficial. Strong acids can sometimes cause side reactions.[5] Action: Consider adding a mild Lewis acid or a solid acid catalyst. If a base is used, ensure it is appropriate for the Michael addition step.[5][6]
Poor Solvent Choice Reactant solubility is crucial. The polarity of the solvent can significantly impact the reaction rate and equilibrium. Action: Screen different solvents. Ethanol is a common starting point, but aprotic polar solvents like DMF or even solvent-free conditions have proven effective in related syntheses.[5][11][14]
Incorrect Stoichiometry The ratio of the 3-aminopyrazole to the acrylate derivative can affect the yield. Action: Ensure a 1:1 or a slight excess (e.g., 1:1.1) of the acrylate component is used. A large excess can lead to polymerization or other side reactions.
Problem 2: Formation of Significant Impurities

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates side reactions.

Possible Cause Explanation & Recommended Action
High Temperature Degradation As discussed, excessive heat can cause the product to decompose.[11] Action: Lower the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to achieve higher purity.
Knoevenagel Condensation A potential side reaction is the condensation between two molecules of the acrylate precursor or other side reactions if alternative dicarbonyls are used.[11] Action: This is often influenced by the catalyst and temperature. Optimizing these parameters to favor the desired cyclocondensation can minimize this.
Polymerization of Acrylate Michael acceptors like ethyl acrylate can polymerize, especially at high temperatures or in the presence of radical initiators. Action: Ensure starting materials are free of peroxides. Adding a radical inhibitor like hydroquinone (in trace amounts) can be considered, but check for compatibility with your reaction. Lowering the reaction temperature is the most effective solution.

Experimental Protocols & Optimization Workflow

Protocol 1: General Synthesis & Optimization

This protocol provides a framework for systematically optimizing temperature and time.

Materials:

  • 3-amino-1H-pyrazole derivative (1.0 eq)

  • Ethyl acrylate (1.1 eq)

  • Solvent (e.g., Ethanol, 20 mL per gram of aminopyrazole)

  • Reaction vessel with reflux condenser and magnetic stirring

  • Heating mantle or oil bath with temperature control

Procedure:

  • Setup: In a round-bottom flask, dissolve the 3-amino-1H-pyrazole derivative in the chosen solvent.

  • Reactant Addition: Add ethyl acrylate to the solution.

  • Heating & Monitoring:

    • Begin heating the mixture to your starting temperature (e.g., 80°C) with vigorous stirring.

    • Once the target temperature is reached, take an initial sample (T=0).

    • Take subsequent samples every 2 hours for analysis by TLC or LC-MS.

  • Analysis: Monitor for the disappearance of the starting materials and the appearance of the product spot/peak. Note any new impurity spots/peaks.

  • Optimization Loop:

    • If reaction is slow or stalled: After 8 hours with minimal progress, increase the temperature by 10°C and continue monitoring.

    • If significant byproducts form: Repeat the experiment at a 10°C lower temperature and monitor for a longer duration.

    • If reaction completes: Note the time to completion. The optimal time is the point at which the starting material is consumed without significant degradation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under vacuum. The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate) or column chromatography.[8]

G cluster_0 Reaction Setup cluster_1 Optimization Cycle cluster_2 Isolation a Combine Reactants (Aminopyrazole + Acrylate) in Solvent b Heat to Target Temp (e.g., 80°C) a->b c Monitor Progress (TLC / LC-MS every 2h) b->c d Reaction Complete? c->d e Adjust Temp/Time d->e No f Work-up & Purify d->f Yes e->b Re-initiate

Caption: Systematic workflow for reaction optimization.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid technique for monitoring reaction progress.[5][8]

Procedure:

  • Spotting: Using a capillary tube, spot the crude reaction mixture, the starting aminopyrazole, and a co-spot (both starting material and reaction mixture on the same spot) onto a silica gel TLC plate.

  • Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane).

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material (usually the aminopyrazole) is no longer visible in the reaction mixture lane. The product should appear as a new spot with a different Rf value.

Data Summary and Interpretation

Use the following table to log your optimization experiments. This structured approach will help you identify the optimal conditions efficiently.

Run # Temperature (°C) Time (h) Solvent Conversion (%) (from LC-MS or TLC) Observations (Byproduct formation, color change, etc.)
1808Ethanol~30%Slow reaction, clean profile
2908Ethanol~75%Faster reaction, still clean
31008Ethanol>95%Reaction complete, minor impurity spot noted
41006Ethanol>95%Optimal Time Identified
51104Ethanol>95%Faster, but significant increase in impurity spot intensity

Product Characterization

After successful synthesis and purification, it is essential to confirm the structure and purity of the final compound.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The disappearance of the vinyl protons from the acrylate and the appearance of signals corresponding to the new heterocyclic ring are key indicators.[8][15]

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental formula of your compound.[8] Techniques like HPLC-ESI-MS/MS are invaluable for both purity assessment and identification of any minor byproducts.[16][17]

References

  • BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • TSI Journals. (n.d.). The Chemistry of Pyrazolopyrimidines and their Applications.
  • National Science Review. (2022). Synthesis of pyrimidines from dinitrogen and carbon.
  • MDPI. (2021). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts.
  • BenchChem. (n.d.). Optimization of solvent and catalyst for pyrimidine-dione synthesis.
  • BenchChem. (n.d.). Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide.
  • PMC. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
  • PubMed. (2006). Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry.
  • ResearchGate. (2005). Chemical Reactions of 2Methyl5,7-diphenyl-6,7-dihydropyrazolo[1,5- a ]pyrimidine.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • PMC. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
  • Semantic Scholar. (2014). MULTICOMPONENT AND REGIOSELECTIVE SYNTHESIS OF DIHYDROPYRAZOLO[1,5-a]PYRIMIDINES FROM AROMATIC ALDEHYDES, MELDRUM´S ACID AND A.
  • Sciforum. (n.d.). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction.
  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation.
  • ACS Publications. (2006). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers.
  • Acta Poloniae Pharmaceutica. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE.
  • Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
  • ResearchGate. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state.

Sources

Optimization

Troubleshooting degradation of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one in aqueous media

Technical Support Center: 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 6,7-dihydropyrazolo[1,5-a]pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical structure of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Technical Support Center: 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one. This guide is designed to assist you in troubleshooting potential degradation issues when working with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of my 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one stock solution in an aqueous buffer over time. What could be the cause?

A1: Degradation of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one in aqueous media can be attributed to several factors, primarily hydrolysis and oxidation. The pyrimidinone ring is susceptible to hydrolysis, especially at non-neutral pH, while the dihydropyrazole ring can be prone to oxidation. The rate of degradation is often influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: How does pH influence the stability of this compound?

A2: The stability of compounds containing pyrimidinone rings can be highly pH-dependent.[1][2][3] Acidic or basic conditions can catalyze the hydrolysis of the amide bond within the pyrimidinone ring, leading to ring-opening and subsequent degradation.[1][2] It is crucial to determine the optimal pH range for the stability of your compound. A forced degradation study under various pH conditions is the most effective way to investigate this.

Q3: Could the degradation be due to oxidation?

A3: Yes, the dihydropyrazole moiety is susceptible to oxidation, which would convert it to the more stable aromatic pyrazole.[4] This can be initiated by dissolved oxygen in your aqueous medium, trace metal impurities, or exposure to light (photo-oxidation).

Q4: I'm using a standard phosphate buffer. Could this be contributing to the degradation?

A4: While phosphate buffers are common, it's important to ensure the purity of the buffer salts and the water used. Trace metal ions in lower-grade reagents can catalyze oxidative degradation. Additionally, the pH of the buffer is a critical factor, as discussed.

Q5: How can I minimize the degradation of my compound in solution?

A5: To minimize degradation, consider the following:

  • pH Control: Store the compound in a buffer at a pH where it exhibits maximum stability, as determined by stability studies.

  • Temperature: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down degradation kinetics.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • High-Purity Reagents: Use high-purity water (e.g., HPLC-grade) and buffer salts to minimize catalytic impurities.

Troubleshooting Guide: Identifying the Cause of Degradation

If you are experiencing degradation, a systematic approach is necessary to identify the root cause. The following workflow can guide your investigation.

Caption: Troubleshooting workflow for compound degradation.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential for identifying the degradation pathways and developing a stability-indicating analytical method.[6][7][8] This involves subjecting the compound to a range of stress conditions.[6][9]

Objective: To determine the degradation profile of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one under various stress conditions.

Materials:

  • 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity buffer salts (e.g., phosphate, citrate)

  • HPLC system with a UV or PDA detector[10]

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 24 hours. Then, dissolve it in the mobile phase to a final concentration of 100 µg/mL.

    • Photodegradation: Expose the solution (100 µg/mL in a transparent container) to a photostability chamber according to ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.[10]

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Presentation

Table 1: Expected Outcomes of Forced Degradation Study

Stress ConditionExpected DegradationPotential Degradation Products
Acid Hydrolysis5-20%Ring-opened products from pyrimidinone hydrolysis
Base Hydrolysis5-20%Ring-opened products from pyrimidinone hydrolysis
Oxidation (H₂O₂)5-20%Oxidized pyrazole derivative, N-oxides
Thermal DegradationMinimal to moderateVarious, depending on the weakest bonds
PhotodegradationVariablePhotolytic cleavage or rearrangement products

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways can be postulated:

  • Hydrolysis of the Pyrimidinone Ring: This is likely to occur at the amide bond, leading to the opening of the six-membered ring. This reaction can be catalyzed by both acid and base.

  • Oxidation of the Dihydropyrazole Ring: The dihydropyrazole ring can be oxidized to the more stable aromatic pyrazole ring. This can be a significant pathway, especially in the presence of oxidizing agents or upon exposure to light and air.

Sources

Reference Data & Comparative Studies

Validation

Deciphering the Mass Spectrometry Fragmentation Pathways of 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one: HR-QTOF vs. QqQ Platforms

The Analytical Challenge: The Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine bicyclic core is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of potent kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine bicyclic core is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (such as Pim-1 inhibitors) and BCL6 binders [1, 4]. Within this chemical space, 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one represents a critical structural motif.

During preclinical Drug Metabolism and Pharmacokinetics (DMPK) profiling, elucidating the exact fragmentation pathways of this core is mandatory for identifying downstream metabolites. However, analysts face a distinct challenge: the pyrazolo-pyrimidine core undergoes complex gas-phase rearrangements under collision-induced dissociation (CID). To confidently map these pathways and subsequently establish robust quantitative assays, laboratories must choose the right mass spectrometry platform.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) versus Nominal Mass Triple Quadrupole (QqQ) systems, providing a self-validating methodology for structural elucidation and targeted quantitation.

Mechanistic Fragmentation: Resolving Isobaric Ambiguities

To understand the platform requirements, we must first examine the causality behind the compound's fragmentation. The protonated molecule [M+H]+ of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one appears at m/z 138.0667 (Formula: C₆H₈N₃O⁺).

When subjected to CID, the molecule exhibits three primary fragmentation mechanisms:

  • Carbonyl Cleavage (Loss of CO): The 5(4H)-one moiety readily expels carbon monoxide.

  • Dihydropyrimidine Ring Opening: A retro-Diels-Alder-like cleavage of the saturated ring expels a neutral ketene molecule (C₂H₂O).

  • Pyrazole Cleavage: Subsequent expulsion of hydrogen cyanide (HCN) or nitrogen (N₂) from the remaining aminopyrazole-like fragment[2, 3].

The Isobaric Trap

A critical analytical hurdle is the isobaric nature of the initial neutral losses. The loss of CO (27.9949 Da) from the carbonyl group and the loss of N₂ (28.0061 Da) from the pyrazole ring differ by only 0.0112 Da . A nominal mass QqQ instrument (unit resolution, ~0.7 Da FWHM) cannot distinguish between an [M+H−CO]+ ion and an [M+H−N2​]+ ion. This ambiguity can lead to catastrophic misassignments in metabolite identification. Resolving this requires an HR-QTOF platform with a resolving power ( R ) exceeding 15,000 to confidently assign the exact molecular formula of the product ions.

Pathway M [M+H]+ m/z 138.0667 C6H8N3O+ CO_loss [M+H - CO]+ m/z 110.0718 C5H8N3+ M->CO_loss -CO (27.9949 Da) Carbonyl Cleavage Ketene_loss [M+H - C2H2O]+ m/z 96.0561 C4H6N3+ M->Ketene_loss -C2H2O (42.0106 Da) Dihydropyrimidine Opening HCN_loss [M+H - C2H2O - HCN]+ m/z 69.0452 C3H5N2+ Ketene_loss->HCN_loss -HCN (27.0109 Da) Pyrazole Cleavage

Caption: MS/MS Fragmentation Pathway of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one.

Platform Comparison: HR-QTOF vs. Triple Quadrupole (QqQ)

While HR-QTOF is indispensable for de novo pathway mapping, the QqQ remains the gold standard for high-throughput, high-sensitivity pharmacokinetics. Once the exact transitions are confirmed via QTOF (e.g., m/z 138.1 → 96.1), they are programmed into the QqQ as Multiple Reaction Monitoring (MRM) transitions.

Quantitative Performance Comparison
Performance MetricHR-QTOF MS/MS (e.g., Agilent 6546)Triple Quadrupole MS/MS (e.g., Thermo TSQ Altis)
Mass Accuracy < 2 ppm (Exact Mass)± 0.1 Da (Nominal Mass)
Resolving Power (FWHM) > 45,000 at m/z 138~ 0.7 Da (Unit Resolution)
Isobaric Differentiation Yes (Easily resolves CO vs. N₂ loss)No (Both appear as -28 Da loss)
Primary Application Structural Elucidation, Metabolite IDTargeted Quantitation, DMPK Assays
Sensitivity (LOD) ~ 1 - 5 ng/mL< 0.1 ng/mL (in MRM mode)
Dynamic Range 4 to 5 logsUp to 6 logs

Experimental Workflows & Self-Validating Protocols

To guarantee data integrity, the experimental protocol must be a self-validating system. The workflow below details the exact causality behind the chromatographic and mass spectrometric parameters used to analyze 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one.

ExperimentalWorkflow Prep Sample Prep 0.1 mg/mL in MeOH + 0.1% Formic Acid LC UHPLC Separation C18 Column Gradient Elution Prep->LC ESI ESI(+) Ionization Capillary: 3.5 kV Temp: 320°C LC->ESI QTOF HR-QTOF MS/MS Resolution >30,000 Formula Confirmation ESI->QTOF Pathway Mapping QQQ Triple Quad (QqQ) MRM Mode Targeted Quantitation ESI->QQQ DMPK Assays

Caption: Comparative LC-MS/MS workflow for structural mapping vs. targeted quantitation.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve the analyte in HPLC-grade Methanol to a concentration of 100 ng/mL. Add 0.1% Formic Acid (FA).

  • Causality: The basic nitrogen atoms in the pyrazole ring require an acidic environment to ensure robust protonation [M+H]+ , maximizing ionization efficiency in the positive electrospray mode (ESI+).

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: The C18 stationary phase provides excellent retention for the relatively polar dihydropyrazolo-pyrimidine core. The sharp peak shapes generated by the sub-2 µm particles prevent ion suppression from co-eluting matrix components.

Step 3: HR-QTOF MS/MS Acquisition (Pathway Mapping)

  • Action: Operate the QTOF in ESI+ mode. Set the drying gas temperature to 320°C to facilitate rapid desolvation. Introduce a continuous flow of a reference lock-mass solution (e.g., Purine at m/z 121.0509) via a secondary nebulizer.

  • Causality (Self-Validation): Time-of-flight mass analyzers are subject to subtle drift due to thermal expansion of the flight tube. The continuous lock-mass infusion acts as an internal, self-validating calibrant, ensuring the mass accuracy remains below 2 ppm throughout the run. This is strictly required to differentiate the -28 Da (CO) vs -28 Da (N₂) losses.

  • Action: Apply a collision energy (CE) ramp from 10 to 40 eV using N₂ as the collision gas.

Step 4: QqQ MRM Optimization (Targeted Quantitation)

  • Action: Transfer the confirmed fragments to the QqQ. Program the MRM transitions: m/z 138.1 → 110.1 (Quantifier, CE: 15 eV) and m/z 138.1 → 96.1 (Qualifier, CE: 25 eV).

  • Causality: The QqQ isolates the precursor in Q1, fragments it in Q2, and isolates the specific product ion in Q3. This double-filtering eliminates background noise, allowing for sub-ng/mL limits of detection (LOD) necessary for late-stage pharmacokinetic blood-plasma assays.

Conclusion

For the structural elucidation of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, the HR-QTOF is the undisputed required platform. Its high resolving power is the only way to scientifically validate the expulsion of carbon monoxide versus nitrogen from the fused bicyclic system. However, once the fragmentation causality is mapped, the Triple Quadrupole (QqQ) becomes the superior alternative for downstream drug development, offering unmatched sensitivity and dynamic range for targeted MRM quantification.

By integrating both platforms sequentially—using QTOF for discovery and QqQ for routine assay execution—laboratories can ensure both absolute structural trustworthiness and rigorous quantitative throughput.

References

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: ACS Medicinal Chemistry Letters (2014) URL: [Link]

  • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: International Journal of Materials and Chemistry (2014) URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen (2018) URL: [Link]

  • Title: Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors Source: Journal of Medicinal Chemistry (2017) URL: [Link]

Comparative

Structural Divergence in Heterocyclic Scaffolds: A Comparative Guide to Pyrazolo[1,5-a]pyrimidine and its 6,7-Dihydro-5(4H)-one Derivative

As drug discovery shifts toward exploring complex three-dimensional chemical space, understanding how subtle structural modifications alter target selectivity is paramount. This guide provides an in-depth, objective comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward exploring complex three-dimensional chemical space, understanding how subtle structural modifications alter target selectivity is paramount. This guide provides an in-depth, objective comparison between the fully aromatic pyrazolo[1,5-a]pyrimidine core and its partially saturated, oxidized counterpart, 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one .

By analyzing the causality between their physicochemical properties (such as planarity vs. sp³ character) and their distinct bioactivity profiles, this guide equips medicinal chemists and application scientists with the rationale needed to select the appropriate scaffold for specific therapeutic targets.

Structural and Physicochemical Causality

The fundamental difference between these two scaffolds lies in their degree of saturation and the resulting three-dimensional conformation. This structural divergence directly dictates their pharmacological trajectories.

The Planar Purine Bioisostere: Pyrazolo[1,5-a]pyrimidine

The fully unsaturated pyrazolo[1,5-a]pyrimidine is a conjugated, planar bicyclic system. Its structural and electronic profile makes it an excellent bioisostere for purine (the core of ATP). Because the ATP-binding pocket (hinge region) of protein kinases is narrow and evolved to accommodate flat aromatic rings, this scaffold is a "privileged structure" for kinase inhibition[1]. It relies heavily on π−π stacking and specific hydrogen bonding with the kinase hinge residues (e.g., Met592 in TRK kinases)[2].

The 3D Allosteric Navigator: 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Saturation at the 6 and 7 positions introduces sp³ hybridized carbons, breaking the aromaticity of the pyrimidine ring and forcing it into a puckered, three-dimensional conformation. Furthermore, the introduction of a carbonyl group at the 5-position creates a lactam/amide-like motif. This increased Fraction of sp³ carbons ( Fsp3​ ) enhances aqueous solubility and reduces off-target promiscuity driven by flat hydrophobic interactions. Consequently, this 3D scaffold is ideally suited for binding the deeper, more complex allosteric pockets of G-protein coupled receptors (GPCRs), acting as allosteric modulators rather than orthosteric competitors[3].

Quantitative Comparison Table
Property / MetricPyrazolo[1,5-a]pyrimidine (e.g., BS-194, LOXO-195 analogs)6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (e.g., VU0462807)
Primary Target Class Protein Kinases (CDK, TRKA, B-Raf, EGFR)[1][4]GPCRs (e.g., mGluR5)[3]
Mechanism of Action ATP-Competitive Inhibitor (Orthosteric)Positive Allosteric Modulator (PAM)
Conformation Flat / Planar (High π character)Puckered / 3D (High sp³ character)
Key Interactions Hinge region H-bonding, π−π stackingDeep transmembrane pocket hydrophobic/H-bond networks
Representative Potency IC 50​ = 0.1 nM (TRKA)[2] to 3 nM (CDK2)[4]EC 50​ 60 nM (mGluR5 potentiation)[3]
Primary Indication Oncology (Targeted therapies)CNS Disorders (Schizophrenia, Rett Syndrome)[3][5]

Bioactivity Profile: Kinase Inhibition vs. Allosteric Modulation

Pathway A: Kinase Inhibition via the Planar Core

Pyrazolo[1,5-a]pyrimidines are a cornerstone in targeted cancer therapy. For example, derivatives like BS-194 exhibit low nanomolar inhibition of CDK1/2/9, directly blocking the phosphorylation of the Retinoblastoma (Rb) protein and arresting the cell cycle[4]. Similarly, structural optimization of this core has yielded highly potent TRK inhibitors (IC 50​ < 0.2 nM) by exploiting the flat pyrazolo[1,5-a]pyrimidine moiety to form critical hydrogen bonds with the hinge region of the kinase, while utilizing substituted side chains to achieve selectivity[2].

G A Pyrazolo[1,5-a]pyrimidine (Planar Scaffold) B ATP-Binding Pocket (Kinase Hinge) A->B Purine Mimicry C H-Bond Formation (e.g., Met592) B->C Orthosteric Binding D Kinase Inhibition (Cell Cycle Arrest) C->D Blocks Phosphorylation

Mechanism of fully aromatic pyrazolo[1,5-a]pyrimidines as ATP-competitive kinase inhibitors.

Pathway B: GPCR Positive Allosteric Modulation via the 3D Core

In contrast, the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core has been successfully deployed in neuropharmacology. A prime example is VU0462807 , a potent metabotropic glutamate receptor 5 (mGluR5) Positive Allosteric Modulator (PAM)[3]. Because it does not compete with the endogenous ligand (glutamate), it binds to a distinct transmembrane allosteric site. The 3D geometry of the dihydro-one core allows it to stabilize the active conformation of the receptor, enhancing the affinity and efficacy of glutamate. This has shown profound in vivo efficacy in correcting synaptic plasticity and motor defects in models of Rett Syndrome and schizophrenia[3][5].

G A 6,7-dihydro...5(4H)-one (3D Scaffold) B mGluR5 Transmembrane Allosteric Site A->B Binds 3D Pocket C Receptor Conformational Shift B->C Allosteric Modulation D Enhanced Glutamate Efficacy (PAM) C->D Restores Synaptic Plasticity

Positive allosteric modulation of mGluR5 by 3D-conformed dihydropyrazolo[1,5-a]pyrimidinones.

Experimental Workflows: Validating Bioactivity

To objectively evaluate these two scaffolds, distinct experimental paradigms must be employed. The following protocols are designed as self-validating systems, ensuring that the causality of the observed bioactivity is directly linked to the scaffold's mechanism of action.

Protocol A: TR-FRET Kinase Assay (For Pyrazolo[1,5-a]pyrimidines)

To validate the ATP-competitive nature of the planar scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Rationale: Mg²⁺ is an essential cofactor for ATP binding and kinase catalytic activity.

  • Compound Incubation: Dispense the pyrazolo[1,5-a]pyrimidine compound (e.g., 10-point dose-response) into a 384-well plate. Add the purified recombinant kinase (e.g., CDK2 or TRKA) and incubate for 15 minutes at room temperature to allow orthosteric pocket equilibration.

  • Reaction Initiation: Add a mixture of ATP (at its predetermined Km​ value) and the specific biotinylated peptide substrate. Rationale: Running the assay at the ATP Km​ ensures sensitivity to ATP-competitive inhibitors.

  • Reaction Termination: After 60 minutes, add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC 50​ using a 4-parameter logistic curve fit.

Protocol B: FLIPR Calcium Flux Assay (For 6,7-dihydro-5(4H)-one PAMs)

To validate the allosteric potentiation of GPCRs (like mGluR5) by the 3D scaffold, a real-time intracellular calcium mobilization assay is required.

  • Cell Preparation: Plate HEK293 cells stably expressing human mGluR5 in a 384-well clear-bottom black plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer with 2.5 mM probenecid. Rationale: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space. Incubate for 1 hour.

  • PAM Incubation: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Add the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one compound (e.g., VU0462807) and monitor baseline fluorescence for 3 minutes. Rationale: This step verifies that the compound is a pure PAM and does not possess intrinsic allosteric agonist (ago-PAM) activity, which would cause a premature calcium spike.

  • Agonist Challenge: Add an EC 20​ concentration of glutamate (the endogenous orthosteric agonist).

  • Detection: Record the peak fluorescent response. A leftward shift in the glutamate dose-response curve confirms positive allosteric modulation. Calculate the fold-shift and EC 50​ of the PAM.

Strategic Selection Guide

When designing a drug discovery program, the choice between these two scaffolds should be driven by the target's structural biology:

  • Select Pyrazolo[1,5-a]pyrimidine if your target is a kinase or requires a planar molecule to intercalate into a narrow, highly conserved ATP-binding pocket. Be prepared to mitigate potential off-target kinase promiscuity and lower aqueous solubility.

  • Select 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one if your target is a GPCR or an allosteric site requiring a higher degree of 3D complexity. The enhanced Fsp3​ and unique hydrogen-bonding vectors of the lactam ring will improve solubility and provide exquisite target selectivity, making it highly suitable for CNS applications.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Advances[Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration ChEMBL - EMBL-EBI / J Med Chem[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights MDPI[Link]

  • Acyl dihydropyrazolo[1,5-a]pyrimidinones as metabotropic glutamate receptor 5 positive allosteric modulators Bioorganic & Medicinal Chemistry Letters (via PMC)[Link]

  • mGlu5 positive allosteric modulation normalizes synaptic plasticity defects and motor phenotypes in a mouse model of Rett syndrome Human Molecular Genetics (via PMC)[Link]

Sources

Validation

HPLC method validation for 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one purity analysis

HPLC Method Validation for 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Purity Analysis: Core-Shell vs. Fully Porous Columns Introduction The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Purity Analysis: Core-Shell vs. Fully Porous Columns

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anxiolytics, and targeted oncology therapeutics[1]. Specifically, 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a highly versatile heterocyclic building block used in the synthesis of these active pharmaceutical ingredients (APIs). Because impurities in this starting material—such as unreacted precursors or regioisomers formed during the pyrazole-pyrimidine condensation—can propagate through the synthetic pathway and compromise the final API's safety, developing a highly resolving, audit-ready purity analysis method is critical.

Methodological Rationale: The Shift to Core-Shell Technology

Historically, purity analyses of polar heterocyclic compounds were performed using traditional 5 µm fully porous C18 columns. However, these columns often suffer from peak tailing, prolonged run times, and suboptimal resolution for closely eluting structural isomers.

By transitioning to superficially porous (core-shell) particles—typically 2.6 µm in diameter with a 1.7 µm solid silica core and a 0.45 µm porous shell—we fundamentally alter the column's mass transfer kinetics[2]. According to the van Deemter equation, the uniform particle size of core-shell columns minimizes eddy diffusion ( A term), while the thin porous layer significantly reduces the resistance to mass transfer ( C term). This results in ultra-high-performance liquid chromatography (UHPLC)-like efficiencies (comparable to sub-2 µm fully porous particles) but at a fraction of the backpressure, allowing implementation on standard HPLC systems without the need for specialized 1000-bar pumps[3].

Experimental Protocols

To objectively evaluate this, we developed and validated a reverse-phase HPLC method for 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, comparing a 2.6 µm core-shell C18 column against a standard 5 µm fully porous C18 column.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Mobile Phase A): Dissolve 1.0 mL of Trifluoroacetic acid (TFA) in 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane. The low pH (~2.0) suppresses the ionization of the pyrazolo-pyrimidine's secondary amine, mitigating secondary interactions with residual silanols and improving peak shape.

  • Organic Phase (Mobile Phase B): HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one reference standard.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to a working concentration of 100 µg/mL for standard assay and purity testing.

Step 3: Chromatographic Conditions

  • Gradient: 0-2 min (5% B), 2-8 min (5% to 60% B), 8-10 min (60% B), 10-10.1 min (60% to 5% B), 10.1-15 min (5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 230 nm.

  • Injection Volume: 5 µL.

Validation Workflow

The method was validated strictly according to the ICH Q2(R2) guidelines, which mandate the demonstration of specificity, linearity, accuracy, precision, and robustness across the analytical lifecycle[4].

ICH_Q2_Workflow Start Method Optimization (Core-Shell C18) Spec Specificity (Peak Purity via DAD) Start->Spec Baseline Separation LinRange Linearity & Range (0.1 - 150 µg/mL) Spec->LinRange No Matrix Interference Acc Accuracy (Spike Recovery 80-120%) LinRange->Acc R² > 0.999 Sens Sensitivity (LOD & LOQ) LinRange->Sens Lower Range Limit Prec Precision (Repeatability RSD < 2%) Acc->Prec Mean Recovery 98-102% Robust Robustness (Flow, pH, Temp) Prec->Robust Intermediate Precision Sens->Robust Final Validated Method ICH Q2(R2) Compliant Robust->Final System Suitability Passed

Figure 1: ICH Q2(R2) analytical method validation workflow for HPLC purity analysis.

Comparative Performance Data

Table 1: Chromatographic Performance & System Suitability

Parameter5 µm Fully Porous C18 (150 x 4.6 mm)2.6 µm Core-Shell C18 (100 x 4.6 mm)Causality / Scientific Impact
Retention Time (tR) 8.45 min4.12 minShorter diffusion path in core-shell accelerates mass transfer, cutting run time by 50%.
Theoretical Plates (N) ~9,500~22,400Reduced eddy diffusion yields sharper, narrower peaks for better integration[3].
Tailing Factor (Tf) 1.351.05Superior end-capping and uniform particle bed minimize secondary interactions.
Backpressure 110 bar185 barHigher than 5 µm, but well within standard HPLC limits (<400 bar)[3].

Table 2: ICH Q2(R2) Validation Metrics Summary (Core-Shell Method)

Validation ParameterCore-Shell Column ResultsAcceptance Criteria (ICH Q2(R2))
Specificity (Peak Purity) Purity Angle < Purity ThresholdNo co-eluting impurities
Linearity (R²) 0.9998 (Range: 0.5 - 150 µg/mL)≥ 0.999
Accuracy (Recovery) 99.4% - 100.8%98.0% - 102.0%
Precision (RSD, n=6) 0.45%≤ 2.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N ≥ 3 (LOD) and ≥ 10 (LOQ)

Scientific Causality in Validation (E-E-A-T)

As an application scientist, it is vital to understand that validation is not merely a checklist, but a self-validating system of proofs:

  • Specificity & Peak Purity: For heterocyclic building blocks, structural isomers are the most common and difficult-to-separate impurities. We utilized DAD to extract UV spectra across the entire peak width. The core-shell column's superior resolving power ensured that the purity angle remained strictly below the purity threshold, proving that the main peak is completely free from co-eluting isobaric interferences[4].

  • Sensitivity (LOD/LOQ): The revised ICH Q2(R2) guideline emphasizes that the lower range limit (formerly LOD/LOQ) must fall below the reporting threshold for impurities[5]. Because the core-shell column produced narrower peaks, it inherently increased the peak height and signal-to-noise (S/N) ratio, allowing us to achieve an LOQ of 0.15 µg/mL—a 3-fold improvement over the fully porous column.

  • Robustness: By intentionally perturbing the flow rate (±0.1 mL/min) and column temperature (±5°C), we proved the method's reliability. The core-shell column maintained baseline resolution ( Rs>2.0 ) between the API and its closest known impurity under all perturbed conditions, demonstrating its suitability for routine Quality Control (QC) environments.

Conclusion

The transition from a fully porous 5 µm column to a 2.6 µm core-shell column for the purity analysis of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one offers a paradigm shift in analytical efficiency. By leveraging the kinetic advantages of superficially porous particles, laboratories can achieve baseline separation of critical regioisomers in half the run time, with superior sensitivity and peak shape. The method fully complies with the latest ICH Q2(R2) lifecycle guidelines, ensuring authoritative, audit-ready analytical control for pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) | International Council for Harmonisation (ICH) | [Link][4]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | European Medicines Agency (EMA) |[Link][5]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides | Journal of Combinatorial Chemistry (ACS Publications) |[Link][1]

  • A core-shell column approach to a comprehensive high-performance liquid chromatography phenolic analysis... | Journal of Chromatography A |[Link][2]

  • Qualitative and Quantitative Analysis of Volatile Components Using Gas Chromatography Mass Spectrometry and Ultra-High Performance Liquid Chromatography | Journal of Analytical Methods in Chemistry |[Link][3]

Sources

Comparative

X-ray crystallography data for 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one validation

Structural Validation of 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques As a Senior Application Scientist, I frequently encounter a recurring bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in structure-based drug design (SBDD): the unambiguous structural validation of fused bicyclic heterocycles. The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold is a privileged motif, serving as the core for numerous biologically active compounds, including kinase inhibitors, GABA-A modulators, and antitubercular agents[1].

However, its inherent capacity for prototropic tautomerism (e.g., lactam vs. lactim/enol forms) and regio-isomerism during synthesis makes structural assignment highly non-trivial[2]. While Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide foundational data, they often fall short of delivering absolute 3D configurations due to dynamic averaging in solution[3]. This guide objectively compares X-ray crystallography against alternative analytical methods, demonstrating why single-crystal X-ray diffraction remains the gold standard for validating this complex scaffold[4].

Comparative Analysis of Validation Techniques

To objectively assess performance, we must evaluate how each technique resolves the specific structural ambiguities of the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core. The quantitative and qualitative parameters are summarized below:

Analytical TechniqueTautomer Resolution3D ConformationIntermolecular H-BondingThroughputStructural Confidence Level
X-ray Crystallography Absolute (Direct H-atom mapping)Exact (Sub-angstrom resolution)Direct ObservationLow to MediumHighest (Gold Standard)
Solution-State NMR Inferred (Time-averaged)Relative (NOE constraints)Indirect (Solvent effects)HighMedium to High
High-Resolution MS None (Mass-to-charge only)NoneNoneVery HighLow (Composition only)
Cryo-EM Poor (Resolution limit ~2-3 Å)Good (Protein-bound state)InferredLowMedium (For small molecules)

The Causality of Experimental Choices: Why X-Ray Crystallography?

  • Resolving Prototropic Tautomerism: In solution, the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold undergoes rapid proton exchange between the N4 nitrogen and the C5 oxygen. NMR spectroscopy often yields time-averaged signals, blurring the distinction between tautomers. X-ray crystallography freezes the molecule in the solid state, allowing for the direct observation of electron density associated with the hydrogen atom at N4, unequivocally confirming the 4H-one tautomer[1].

  • Mapping the Hinge-Binding Pharmacophore: For kinase inhibitors, the pyrazolo[1,5-a]pyrimidine core frequently acts as a hinge-binding motif[4]. The exact geometry of the hydrogen bond donor (N4-H) and acceptor (C5=O) is critical. X-ray diffraction provides sub-angstrom resolution of bond lengths and angles, enabling precise computational modeling of ligand-target interactions.

  • Regio-orientation Confirmation: Synthesis via the condensation of 3-aminopyrazoles with electrophiles often yields regioisomers. While 1 H- 15 N HMBC NMR can infer connectivity, X-ray crystallography provides undeniable, evidence-based regio-orientation[2].

Self-Validating Experimental Protocol: X-Ray Crystallography Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every step includes internal quality control checkpoints to eliminate confirmation bias.

Step 1: Single Crystal Growth (Vapor Diffusion Method) Causality & Rationale: The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core often exhibits poor solubility due to strong intermolecular hydrogen bonding. Vapor diffusion allows for the slow, controlled supersaturation required to build a defect-free crystal lattice.

  • Dissolve 5 mg of the purified derivative in 0.5 mL of a high-polarity solvent (e.g., DMSO or DMF).

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing particulates.

  • Place the solution in an inner vial, and place this inside a larger sealed vial containing 3 mL of an antisolvent (e.g., diethyl ether).

  • Validation Checkpoint: Monitor daily under polarized light microscopy. Crystals must exhibit uniform extinction when rotated, confirming a single-crystal domain rather than a twinned aggregate.

Step 2: Data Collection at Cryogenic Temperatures Causality & Rationale: Collecting diffraction data at 100 K minimizes atomic thermal vibrations (atomic displacement parameters). This is absolutely critical for locating the low-electron-density hydrogen atom attached to N4, which differentiates the 4H-one tautomer from the enol form.

  • Mount a selected crystal (approx. 0.1 x 0.1 x 0.2 mm) on a MiTeGen loop using perfluoropolyether oil.

  • Flash-cool the crystal in a 100 K nitrogen gas stream on the diffractometer.

  • Collect diffraction data using Mo-Kα ( λ = 0.71073 Å) or Cu-Kα radiation.

  • Validation Checkpoint: Evaluate the initial diffraction frames. The presence of sharp, well-defined spots out to a resolution of at least 0.84 Å confirms sufficient data quality for structural assignment.

Step 3: Structure Solution and Refinement Causality & Rationale: Unbiased phase solving and rigorous refinement prevent the forcing of a preconceived tautomeric state. By freely refining the N4 hydrogen coordinates, the empirical data independently dictates the chemical reality.

  • Solve the phase problem using direct methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Locate the N4 hydrogen atom in the difference Fourier map and refine its coordinates freely.

  • Validation Checkpoint: The final R1​ value should be < 0.05, and the goodness-of-fit (S) should be near 1.0. The absence of residual electron density peaks > 1.0 e/ų near the C5 oxygen validates the lactam assignment over the enol form.

Workflow Visualization

ValidationWorkflow A 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Scaffold Synthesis B NMR Spectroscopy (Solution State) A->B C X-ray Crystallography (Solid State) A->C D Tautomeric Ambiguity (Proton Exchange) B->D Dynamic Averaging E Absolute Configuration (3D Coordinates & H-bonds) C->E Diffraction Data F Validated Lead for Drug Design D->F Low Confidence E->F High Confidence

Workflow demonstrating X-ray crystallography's superiority in resolving tautomeric ambiguity.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents Source: ACS Infectious Diseases URL:[Link]

  • Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines Source: Bibliomed URL: [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines Source: PMC (NIH) URL: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor Source: PubMed URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Binding Affinity of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Analogs

Welcome, fellow researchers and drug discovery professionals. In this comprehensive guide, we will delve into a comparative analysis of the binding affinities of a series of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, fellow researchers and drug discovery professionals. In this comprehensive guide, we will delve into a comparative analysis of the binding affinities of a series of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one analogs. This scaffold has garnered significant interest in medicinal chemistry due to its versatility and presence in a wide range of biologically active compounds. Our focus will be on understanding the structure-activity relationships (SAR) that govern the binding of these analogs to their biological targets, with a particular emphasis on their activity as kinase inhibitors and receptor modulators.

We will explore the nuances of experimental design for determining binding affinity, providing you with not just data, but also the rationale behind the chosen methodologies. This guide is designed to be a practical resource, empowering you to make informed decisions in your own research endeavors.

The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Scaffold: A Privileged Structure

The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that has proven to be a "privileged" scaffold in drug discovery. Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal starting point for the design of potent and selective ligands for a variety of biological targets. The 6,7-dihydro variant maintains the core pharmacophoric features while introducing a degree of conformational flexibility that can be exploited to fine-tune binding interactions.

This scaffold has been successfully employed in the development of inhibitors for a range of protein kinases, including Pim-1, Cyclin-Dependent Kinases (CDKs), and Fms-like tyrosine kinase 3 (FLT3), which are crucial targets in oncology.[1][2][3] Additionally, analogs based on a similar pyrazolopyrimidine core have shown activity as modulators of G-protein coupled receptors, such as the metabotropic glutamate receptors (mGluRs), highlighting the broad therapeutic potential of this chemical class.[4][5][6]

Comparative Binding Affinity of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Analogs as mGluR2 Negative Allosteric Modulators

In a notable study, a series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, structurally analogous to our topic of interest, were investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2).[5][6] Allosteric modulation offers a sophisticated approach to tuning receptor activity, often with greater selectivity than orthosteric ligands. The following table summarizes the structure-activity relationship of key analogs from this study, showcasing how subtle chemical modifications can dramatically impact binding affinity.

Compound IDR1R2R3IC50 (nM) for mGluR2
1 4-fluorophenylH2-methylpyridine575
2 4-cyanophenylH2-methylpyridine14
3 4-chlorophenylH2-methylpyridine25
4 4-fluorophenylCH32-methylpyridine8
5 (Lead) 4-cyanophenyl CH3 2-methylpyridine 5

Data synthesized from a study on mGluR2 NAMs.[5][6]

Key Insights from the SAR Data:

  • Impact of the R1 substituent: The nature of the substituent at the R1 position on the phenyl ring significantly influences potency. The initial hit with a fluoro substituent (Compound 1) had a modest IC50 of 575 nM. Replacing the fluorine with a cyano group (Compound 2) resulted in a dramatic increase in potency to 14 nM. This suggests that the electron-withdrawing nature and the potential for specific interactions of the cyano group are crucial for high-affinity binding.

  • Role of the R2 substituent: The addition of a methyl group at the R2 position (Compound 4 vs. Compound 1, and Compound 5 vs. Compound 2) consistently improved the binding affinity. This highlights the importance of this position for optimizing interactions within the binding pocket, possibly by inducing a more favorable conformation of the molecule.

  • The Lead Compound: Compound 5 emerged as the lead candidate from this series, with an impressive IC50 of 5 nM. This analog combines the beneficial effects of the 4-cyanophenyl group at R1 and the methyl group at R2, demonstrating a successful optimization strategy.

Experimental Protocols: Determining Binding Affinity

The determination of binding affinity is a cornerstone of drug discovery. The choice of assay depends on several factors, including the nature of the target, the availability of reagents, and the desired throughput. Below, we outline a typical workflow for evaluating the binding affinity of novel compounds, such as our pyrazolopyrimidine analogs, against a target like mGluR2.

Workflow for Assessing mGluR2 Negative Allosteric Modulators

G cluster_0 Initial Screening cluster_1 Potency and Selectivity cluster_2 Mechanism of Action a Primary Assay: High-Throughput Screening (HTS) (e.g., FLIPR-based Ca2+ mobilization assay) b Secondary Assay: Concentration-Response Curve (e.g., GTPγS binding assay) a->b Active Compounds c Selectivity Profiling: Test against related receptors (e.g., other mGluR subtypes) b->c Potent Compounds d Biophysical Assay: Direct Binding Measurement (e.g., Surface Plasmon Resonance or NMR) b->d Lead Candidates G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Pharmacological Intervention glutamate Glutamate mGluR2 mGluR2 glutamate->mGluR2 Agonist Gi Gi/o Protein mGluR2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits (Phosphorylation) vesicle_release Glutamate Vesicle Release Ca_channel->vesicle_release Ca2+ influx triggers postsynaptic_receptors Postsynaptic Glutamate Receptors vesicle_release->postsynaptic_receptors Activates NAM 6,7-dihydropyrazolo[1,5-a] pyrimidin-5(4H)-one NAM NAM->mGluR2 Inhibits

Caption: Simplified signaling pathway of the mGluR2 receptor.

As illustrated, the activation of mGluR2 by glutamate leads to the inhibition of adenylate cyclase, a decrease in cAMP levels, and ultimately, a reduction in glutamate release. By inhibiting mGluR2, a NAM from the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one series would disinhibit this negative feedback loop, leading to an increase in synaptic glutamate levels. This mechanism is being explored for the treatment of cognitive deficits and depression. [7]

Conclusion

The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold represents a promising starting point for the development of potent and selective modulators of various biological targets. Through a systematic exploration of structure-activity relationships, as exemplified by the mGluR2 NAMs, it is possible to achieve significant improvements in binding affinity. The selection of appropriate experimental methodologies, such as the GTPγS binding assay, is critical for accurately characterizing the pharmacological effects of these compounds. A thorough understanding of the underlying signaling pathways provides the necessary context for translating these in vitro findings into potential therapeutic applications.

This guide has provided a framework for comparing the binding affinities of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one analogs. By combining rigorous experimental design with a deep understanding of the biological context, we can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents.RSC Advances.
  • Four Gold Standards for Measuring Ligand-Binding Affinity.FindLight.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolot[8][9][10]riazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.

  • Principles and Experimental Methodologies on Protein-Ligand Binding.Longdom Publishing.
  • Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases.Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.PMC.
  • Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents.PubMed.
  • What are some physical methods to determine binding affinity of a protein?
  • Discovery of 6,7-Dihydropyrazolo[1,5- a ]pyrazin-4(5 H )-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.PMC.
  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition.
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors.PubMed.
  • Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition.PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors.Journal of Medicinal Chemistry.
  • 6,7-DIHYDROPYRAZOLO[1,5-a]PYRAZIN-4(5H)-ONE COMPOUNDS AND THEIR USE AS NEGATIVE ALLOSTERIC MODULATORS OF MGLUR2 RECEPTORS.
  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administr

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

As a Senior Application Scientist overseeing scale-up chemistry and laboratory safety, I frequently encounter researchers who meticulously plan their syntheses but underestimate the logistical complexities of chemical wa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing scale-up chemistry and laboratory safety, I frequently encounter researchers who meticulously plan their syntheses but underestimate the logistical complexities of chemical waste management. 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a highly valuable, nitrogen-dense bicyclic intermediate widely used in the development of kinase inhibitors and targeted therapeutics. However, its specific chemical architecture demands rigorous, self-validating disposal protocols to ensure environmental safety and regulatory compliance.

This guide provides a definitive, step-by-step operational plan for the proper handling, storage, and disposal of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, moving beyond basic compliance to establish a culture of inherent laboratory safety.

Chemical Profile & Mechanistic Causality of Hazards

To understand how to dispose of a chemical, we must first understand why specific methods are required. 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a solid heterocyclic compound containing a fused pyrazole and pyrimidine ring system.

  • Thermal Decomposition Profile: The high nitrogen content in this bicyclic framework means that under extreme heat or uncontrolled combustion, the compound will rapidly degrade to release highly toxic nitrogen oxides (NOx), along with carbon monoxide (CO) and carbon dioxide (CO2)[1]. Consequently, standard landfill disposal is strictly prohibited; the material must be routed to a licensed facility equipped with high-temperature incinerators and alkaline scrubbers to neutralize NOx emissions[2].

  • Reactivity & Incompatibilities: Pyrazolo-pyrimidine derivatives must be strictly segregated from strong oxidizing agents, strong acids, and reducing agents to prevent exothermic reactions or accelerated degradation[2].

  • Exposure Hazards: As a fine powder, it poses a respiratory hazard (causing respiratory tract irritation) and acts as a skin and eye irritant[3]. Dust generation must be actively suppressed during all waste handling procedures.

Regulatory Framework & Storage Logistics

Improper chemical waste disposal can result in severe environmental contamination and substantial regulatory fines[4]. Waste containing 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5].

For academic and research institutions, the EPA's Subpart K regulations offer a tailored alternative to standard RCRA rules, allowing for more flexible, yet highly monitored, waste accumulation[6].

Quantitative Waste Accumulation Limits

The following table summarizes the maximum storage times and volume limits based on your facility's EPA generator status. Always verify your specific institutional classification before establishing your disposal timeline.

Generator StatusMaximum Accumulation TimeVolume LimitKey Compliance Requirement
Large Quantity Generator (LQG) 90 DaysNo limitEPA ID required; strict 90-day off-site transport to a licensed facility[5].
Small Quantity Generator (SQG) 180 Days6,000 kgEPA ID required; secondary containment mandatory[5].
Academic Lab (EPA Subpart K) 12 Months55 GallonsRequires a formal Laboratory Management Plan and trained professionals[6].

Self-Validating Disposal Protocols

A "self-validating protocol" means that every step inherently verifies the safety of the next. By following these step-by-step methodologies, you create a closed-loop system where errors are caught before they escalate.

Methodology A: Routine Laboratory Waste Disposal
  • Segregation at Source: Separate 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one waste from incompatible chemicals (e.g., strong oxidizers) using physical barriers[4]. Do not mix solid powder waste with aqueous liquid waste.

  • Containerization:

    • Solid Waste: Place contaminated consumables (weigh boats, gloves, vials) and residual powder into a tightly sealed, leak-proof, chemically compatible high-density polyethylene (HDPE) container[5].

    • Liquid Waste: If the compound is dissolved in organic solvents, store the mixture in a compatible solvent drum. Crucial Step: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent pressure build-up[5].

  • Immediate Labeling: Affix a hazardous waste label immediately upon adding the first drop or gram of waste. The label must explicitly state "Hazardous Waste" and list all chemical constituents (e.g., "Hazardous Waste: 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one / Dichloromethane")[5].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray. This not only captures potential leaks but serves as a visual audit of the primary container's integrity[4].

  • Transfer to Central Accumulation Area (CAA): Move the waste from the satellite accumulation area (your bench or fume hood) to the facility's CAA within the regulatory timeframe (typically within 3 days of the container reaching capacity)[5].

  • Final Disposal: Coordinate with a licensed professional waste disposal service to transport the waste for high-temperature incineration.

Spill Response & Decontamination Workflow

In the event of an accidental spill, standard dry sweeping is dangerous as it aerosolizes the active compound, leading to inhalation exposure[3]. The following workflow outlines the precise mechanistic response required to safely neutralize and dispose of spilled material.

Methodology B: Dry Spill Clean-Up
  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential airborne particulates[3].

  • PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, heavy-duty nitrile gloves, safety goggles, and a fully buttoned lab coat.

  • Dust Suppression (Causality Check): Do NOT use a dry brush. Lightly moisten the spilled powder with a compatible solvent (e.g., water or a mild alcohol) to suppress dust generation[3].

  • Collection: Use a non-sparking shovel or an explosion-proof HEPA vacuum to collect the moistened residue[3].

  • Containment: Place the collected material into a sealable plastic bag, and then place that bag into a rigid HDPE disposal container (double-bagging principle)[3].

  • Decontamination: Wash the affected surface with copious amounts of water and soap. Collect all runoff water as hazardous aqueous waste; do not let the product enter standard drains[3].

Operational Workflow Diagram

G Start Waste Generation: 6,7-dihydropyrazolo[1,5-a] pyrimidin-5(4H)-one Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SegSolid Double-bagged in Sealable Plastic Solid->SegSolid SegLiquid Compatible Solvent Drum (No Oxidizers) Liquid->SegLiquid Label RCRA Hazardous Waste Labeling (EPA ID Required) SegSolid->Label SegLiquid->Label Storage Central Accumulation Area (Time Limits Apply) Label->Storage Incineration High-Temperature Incineration (NOx Scrubber Equipped) Storage->Incineration

Caption: Self-validating workflow for the segregation, labeling, and disposal of pyrazolo-pyrimidine waste.

References

  • Angene Chemical. "Safety Data Sheet: pyrazolo[1,5-a]pyrimidine-3-carboxamide." Angene Chemical, 01 May 2021.
  • Apollo Scientific. "Safety Data Sheet: 2-tert-Butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine." Apollo Scientific, 07 July 2023.
  • Key Organics. "Safety Data Sheet: tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate." Key Organics, 01 Dec 2017.
  • Fisher Scientific. "SAFETY DATA SHEET: Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide." Fisher Scientific.
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, 21 May 2025.
  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA, 11 Apr 2022.
  • US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories." US Environmental Protection Agency, 25 Nov 2025.

Sources

Handling

Personal protective equipment for handling 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

As a Senior Application Scientist, I recognize that handling novel, highly functionalized heterocyclic building blocks requires moving beyond generic safety data sheets (SDS). 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly functionalized heterocyclic building blocks requires moving beyond generic safety data sheets (SDS). 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a critical fused bicyclic scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors (such as IRAK4 inhibitors)[1] and dual COX-2/5-LOX anti-inflammatory agents[2].

Because pyrazolopyrimidines structurally mimic purines, they inherently possess a high affinity for ATP-binding sites in biological systems[3]. Consequently, laboratory exposure to this intermediate—whether through inhalation of aerosolized powders or transdermal absorption via solvent carriers—presents a significant, often unquantified risk of off-target kinase inhibition or ulcerogenic activity[4].

This guide provides a self-validating, causality-driven operational framework for researchers and drug development professionals handling this compound.

Hazard Profiling & PPE Causality Matrix

When handling pharmaceutical intermediates like 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, standard laboratory safety must be elevated to account for unknown chronic toxicities[5]. The compound is typically a finely divided crystalline powder, presenting a dual hazard: aerosolization during mechanical transfer and rapid transdermal transport when dissolved in polar aprotic solvents (e.g., DMSO, DMF) commonly used in cross-coupling or halogenation reactions.

To mitigate these specific vectors, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to:

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Nitrile provides excellent resistance to polar aprotic solvents (DMSO/DMF). Double layering is critical; if the outer glove is breached by a solvent carrying the dissolved intermediate, the operator can immediately doff it before the solvent penetrates the inner layer, preventing transdermal delivery into the bloodstream.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave the orbital cavity exposed. Goggles prevent ocular exposure to aerosolized micro-crystals during weighing and protect against exothermic solvent splashes during reaction quenching.
Body Protection Flame-Resistant (FR) Lab Coat, Fully ButtonedMitigates risks when handling the intermediate alongside highly reactive or pyrophoric reagents (e.g., hydrides, brominating agents) often required to functionalize the pyrazolopyrimidine core.
Engineering Control Fume Hood (Face velocity 80-100 fpm)The primary line of defense. Prevents inhalation of fine powders. Because pyrazolopyrimidines can act as purine mimetics, inhalation bypasses hepatic first-pass metabolism, directly exposing systemic circulation to the active pharmacophore.

Operational Workflow: Step-by-Step Methodology

To ensure absolute safety and preserve the chemical integrity of the intermediate, every handling step must be designed to minimize transfer points and eliminate static-induced aerosolization.

Protocol A: Safe Weighing and In-Situ Dissolution

Objective: Transfer and dissolve the intermediate with zero operator exposure.

  • Environmental Preparation:

    • Verify the fume hood face velocity is operating strictly between 80–100 feet per minute (fpm).

    • Place an anti-static mat or utilize a static eliminator (e.g., a piezoelectric ionizer) adjacent to the analytical balance.

    • Causality: Heterocyclic powders readily accumulate static charge. This causes the powder to repel from spatulas and aerosolize into the breathing zone, compromising both mass accuracy and operator safety.

  • Tare and Direct Transfer:

    • Place the target reaction vial directly onto the balance inside the fume hood and tare it.

    • Using a grounded micro-spatula, transfer the required mass of 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one directly into the vial.

    • Causality: Weighing directly into the reaction vessel eliminates the intermediate use of weighing boats. Removing this transfer step mathematically reduces the probability of airborne particulate generation and compound loss.

  • In-Situ Dissolution & Sealing:

    • While the vial remains inside the fume hood, add the reaction solvent (e.g., anhydrous DMF or DMSO).

    • Immediately seal the vial with a PTFE-lined septum cap.

    • Causality: PTFE provides total chemical resistance. Sealing the vial before removing it from the hood ensures that no solvent vapors or dissolved bioactive compounds can escape during transport to the reaction block or heating mantle.

Protocol B: Spill Response and Disposal Plan

Objective: Containment and neutralization without secondary aerosolization.

  • Solid Spill Containment:

    • If the dry powder is spilled, do not dry sweep .

    • Causality: The mechanical action of a brush will immediately aerosolize the API building block.

  • Wetting and Collection:

    • Gently cover the spill with absorbent laboratory pads.

    • Wet the pads with a low-toxicity, high-boiling solvent (e.g., water or a dilute ethanol solution) to dissolve and trap the powder within the matrix of the pad.

    • Wipe the area inward from the edges to prevent expanding the contamination radius.

  • Waste Segregation:

    • Place all contaminated wipes and disposable PPE into a designated, clearly labeled solid hazardous waste container slated for high-temperature incineration.

    • Liquid reaction waste containing the pyrazolopyrimidine must be segregated into Halogenated or Non-Halogenated liquid waste streams, depending on the reaction solvent and functionalization (e.g., if brominated to 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one).

Laboratory Workflow Visualization

The following diagram maps the logical progression of handling this compound, emphasizing the critical safety checkpoints required for pharmaceutical intermediates.

Workflow Start 1. Storage & Retrieval (Desiccated, 2-8°C) PPE 2. PPE Donning (Double Nitrile, Goggles) Start->PPE Risk Assessment Weighing 3. Enclosed Weighing (Fume Hood / Anti-Static) PPE->Weighing Material Transfer Dissolution 4. Solvent Addition (DMSO/DMF in Hood) Weighing->Dissolution Direct Vial Transfer Reaction 5. Chemical Synthesis (Inert Atmosphere) Dissolution->Reaction Sealed Transport Disposal 6. Waste Segregation (Incineration Protocol) Reaction->Disposal Quench & Clean-up

Figure 1: End-to-end operational workflow for handling pyrazolopyrimidine intermediates.

References

  • A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. PubMed / Bentham Science.
  • N-ETHYL PROPYLAMINE (Handling of reactive intermediates).
  • View of Ulcerogenic Activity in Pyrazolopyrimidine Derivatives in Lab and It's in Silico Toxicity.
  • Hazards associated with laboratory scale hydrogen
  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors.
  • Unveiling a novel pyrazolopyrimidine scaffold as a dual COX-2/5-LOX inhibitor with immunomodul

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
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